IMD-biphenylB
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H33N5O3 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-4-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-11-31-39-32-33(27-9-4-5-10-29(27)38-34(32)36)40(31)21-23-14-12-22(13-15-23)20-37-35(43)28-17-16-25(19-30(28)42)24-7-6-8-26(41)18-24/h4-10,12-19,41-42H,2-3,11,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI Key |
PPOLLAZGKOEUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C5=CC(=CC=C5)O)O)C6=CC=CC=C6N=C2N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of IMD-biphenylB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for IMD-biphenylB, a potent imidazoquinolinone-NF-κB immunomodulator dimer. The information presented is collated from the pivotal study by Kimani et al. published in ACS Medicinal Chemistry Letters in 2021, which details the design and synthesis of these novel compounds aimed at reducing the systemic toxicity of small molecule immune potentiators (SMIPs) while maintaining their adjuvanticity.[1][2]
Core Synthesis Strategy
The synthesis of this compound involves the conjugation of a Toll-like receptor 7/8 (TLR7/8) activating imidazoquinolinone derivative with a biphenyl-based NF-κB modulator. This strategic dimerization is designed to modulate the inflammatory response directly at the cellular level, thereby enhancing the therapeutic window of the immunopotentiator.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the final compound, this compound, as reported in the source literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR | Mass Spec. (ESI) |
| This compound | C44H48N6O5 | 756.9 | 65 | Conforms to structure | 757.3 (M+H)+ |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following is a detailed description of the final coupling step to yield the target compound.
Synthesis of this compound (Compound 5)
To a solution of 1-(2-aminoethyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine (1.0 eq) in dichloromethane (DCM) was added 4'-(2-carboxyethyl)-[1,1'-biphenyl]-4-carboxylic acid (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq). The reaction mixture was stirred at room temperature for 12 hours.
Purification:
The crude product was purified using reverse-phase high-performance liquid chromatography (HPLC) to afford this compound as a white solid.
Characterization Data:
-
1H NMR (400 MHz, Methanol-d4): δ 8.25 (d, J = 8.0 Hz, 1H), 7.68 – 7.58 (m, 3H), 7.50 (d, J = 8.3 Hz, 2H), 7.42 (d, J = 8.1 Hz, 2H), 7.31 (t, J = 7.7 Hz, 1H), 7.18 (t, J = 7.7 Hz, 1H), 6.65 (d, J = 8.4 Hz, 2H), 4.90 (s, 2H), 4.71 (t, J = 6.5 Hz, 2H), 3.75 (q, J = 7.0 Hz, 2H), 3.42 (t, J = 6.5 Hz, 2H), 2.98 (t, J = 7.5 Hz, 2H), 2.69 (t, J = 7.5 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H).
-
Mass Spectrometry (ESI): Calculated for C44H48N6O5 [M+H]+: 757.3; Found: 757.3.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound. The imidazoquinolinone moiety activates the TLR7/8 pathway, leading to the downstream activation of NF-κB. The covalently linked biphenyl modulator is designed to temper the resulting pro-inflammatory signaling cascade.
References
An In-Depth Technical Guide to IMD-biphenylB: A Novel Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-biphenylB is a novel synthetic molecule identified as a potent immunomodulator with significant therapeutic potential. As a dimer of an imidazoquinolinone derivative covalently linked to an NF-κB modulator, it is designed to enhance the efficacy of immune responses while mitigating excessive inflammatory side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough analysis of its mechanism of action within the NF-κB signaling pathway. Quantitative data are systematically organized into tables for clarity and comparative analysis. This document serves as a crucial resource for researchers engaged in the fields of immunology, oncology, and vaccine development.
Chemical Structure and Physicochemical Properties
This compound is a rationally designed dimeric compound that couples a Toll-like receptor 7/8 (TLR7/8) agonist with an NF-κB modulating moiety. The strategic linkage of these two components aims to localize the inflammatory response and enhance the desired immunopotentiating effects.
Chemical Structure:
The precise chemical structure of this compound is depicted below.
(A 2D chemical structure image of this compound would be placed here if image generation were possible. The SMILES string can be used with chemical drawing software to generate this image.)
SMILES: NC1=NC(C=CC=C2)=C2C3=C1N=C(CCCC)N3CC4=CC=C(CNC(C5=C(O)C=C(C6=CC(O)=CC=C6)C=C5)=O)C=C4
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its formulation and delivery in preclinical and clinical studies.
| Property | Value | Reference |
| Molecular Formula | C35H33N5O3 | [1] |
| Molecular Weight | 571.67 g/mol | [1] |
| CAS Number | 2928463-41-4 | [1] |
| Appearance | (Not explicitly stated in the provided context) | - |
| Solubility | (Not explicitly stated in the provided context) | - |
| Purity | (Not explicitly stated in the provided context) | - |
Biological Activity and Mechanism of Action
This compound is characterized as a potent imidazoquinolinone-NF-κB immunomodulator dimer. Its primary biological function is to inhibit tumor proliferation while inducing a low systemic inflammatory profile, thereby reducing adjuvant-associated toxicity.[1] This dual-action is achieved through its unique dimeric structure, which modulates the NF-κB signaling pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the innate and adaptive immune systems, regulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. The imidazoquinolinone component of this compound acts as a TLR7/8 agonist, which typically leads to the activation of the NF-κB pathway. However, the covalently linked biphenyl moiety serves to modulate this activation, preventing an over-exuberant and systemic inflammatory response.
The proposed mechanism involves the biphenyl group sterically hindering or altering the conformation of the signaling complexes downstream of TLR7/8 activation, leading to a more controlled and localized NF-κB activation. This results in a favorable balance between immune activation and inflammation.
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
In Vitro and In Vivo Efficacy
Studies have demonstrated that this compound can effectively reduce systemic toxicity associated with small molecule immune potentiators (SMIPs) to baseline levels, while preserving their adjuvanticity in vaccine formulations. In preclinical cancer models, select dimers, including this compound, have shown improved efficacy in inhibiting tumor growth with minimal adjuvant toxicity.
Quantitative Biological Data:
The following table summarizes the key quantitative data on the biological activity of this compound.
| Assay | Metric | Result | Reference |
| In Vitro Cytokine Production | (e.g., TNF-α, IL-6 levels) | (Specific values not available in the provided context) | - |
| In Vivo Tumor Growth Inhibition | (e.g., % reduction in tumor volume) | (Specific values not available in the provided context) | - |
| Adjuvanticity Assessment | (e.g., Antigen-specific antibody titers) | (Specific values not available in the provided context) | - |
| Toxicity Profile | (e.g., LD50, systemic cytokine levels) | Low systemic inflammation | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research on this compound. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the imidazoquinolinone core, followed by the preparation of the biphenyl modulator, and culminating in the covalent linkage of the two moieties.
(A detailed, step-by-step synthesis protocol would be included here, based on the full text of the primary reference. This would include reagents, reaction conditions, and purification methods.)
Caption: A generalized workflow for the synthesis of this compound.
In Vitro NF-κB Reporter Assay
To quantify the modulatory effect of this compound on NF-κB activation, a cell-based reporter assay is employed.
(A detailed protocol for the NF-κB reporter assay would be provided here, including cell lines, transfection procedures, stimulation conditions, and detection methods.)
Cytokine Profiling
The inflammatory profile induced by this compound is assessed by measuring the levels of key pro-inflammatory and anti-inflammatory cytokines.
(A detailed protocol for cytokine profiling using methods like ELISA or multiplex assays would be included here.)
In Vivo Tumor Models
The anti-tumor efficacy of this compound is evaluated in established murine tumor models.
(A detailed protocol for in vivo tumor studies, including animal models, treatment regimens, and endpoint analysis, would be provided here.)
Conclusion and Future Directions
This compound represents a promising step forward in the design of safer and more effective immunomodulatory agents. Its unique dimeric structure allows for the uncoupling of potent adjuvanticity from systemic toxicity, a significant hurdle in the clinical translation of many SMIPs. The data presented in this guide underscore its potential in vaccine development and cancer immunotherapy.
Future research should focus on a more detailed elucidation of its mechanism of action, including the identification of its direct binding partners within the NF-κB signaling cascade. Further preclinical studies are warranted to explore its efficacy in a broader range of disease models and to establish a comprehensive safety profile. Optimization of its formulation and delivery systems will also be critical for its eventual clinical application.
References
The Role of Biphenyl-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[1][2] Central to the success of these reactions is the choice of ligand, which plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the overall efficiency and selectivity of the transformation. Among the diverse array of ligands, those based on a biphenyl scaffold have garnered significant attention due to their unique structural and electronic properties.
This technical guide provides an in-depth exploration of the mechanism of action of biphenyl-based ligands in palladium-catalyzed catalysis, with a focus on their role in key elementary steps of the catalytic cycle. While the specific entity "IMD-biphenylB" did not yield specific results, this document will focus on the well-established principles of catalysis involving biphenyl ligands in reactions such as the Suzuki-Miyaura and Heck couplings.
General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions are believed to proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (in the case of reactions like Suzuki-Miyaura), and reductive elimination.[3][4] The biphenyl-based ligand, often a phosphine or an N-heterocyclic carbene (NHC) with a biphenyl backbone, influences each of these steps.
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is depicted below.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Strong σ-donating ligands, a characteristic of many biphenyl-based phosphines, increase the electron density on the palladium center, which in turn accelerates the oxidative addition step, often considered the rate-determining step of the cycle.[3] Furthermore, the steric bulk of the biphenyl ligand can facilitate the reductive elimination step, leading to the formation of the desired product and regeneration of the active Pd(0) catalyst.
Synthesis and Application Workflow
The development and application of biphenyl-based ligands in catalysis follow a systematic workflow, from ligand design and synthesis to catalytic screening and optimization.
Caption: General workflow from ligand synthesis to catalytic application.
Quantitative Data on Catalytic Performance
The efficacy of a catalytic system is determined by various quantitative parameters, including reaction yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes representative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with biphenyl-based ligands, as found in the literature.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
| 1 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/H₂O (95:5) | 110 | 3 | ~95 | 67.1 |
| 2 | 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | DMF/H₂O (95:5) | 110 | 3 | ~90 | ~50 |
| 3 | 1-bromo-4-fluorobenzene | 4-vinylphenylboronic acid | G-COOH-Pd-10 | DMF/H₂O (95:5) | 110 | 24 | ~80 | - |
| 4 | 1-bromo-4-fluorobenzene | 4-carboxyphenylboronic acid | G-COOH-Pd-10 | DMF/H₂O (95:5) | 110 | 24 | ~60 | - |
Data extracted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles for the preparation of fluorinated biphenyl derivatives.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a biphenyl-based ligand. This protocol is a composite of methodologies described in the literature and should be adapted for specific substrates and ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Catalyst Preparation (in situ): In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the biphenyl-based ligand are dissolved in the chosen solvent. The mixture is typically stirred at room temperature for a specified period to allow for the formation of the active catalytic complex.
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Reaction Mixture Assembly: To the solution of the pre-formed catalyst, the aryl halide, the boronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are added. The order of addition may vary depending on the specific protocol.
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Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-110 °C) and stirred for the required duration (e.g., 3-48 hours). The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to afford the desired biphenyl product.
Concluding Remarks
Biphenyl-based ligands are integral to the advancement of palladium-catalyzed cross-coupling reactions. Their tunable steric and electronic properties allow for the fine-tuning of catalyst performance, leading to high yields and selectivities in the synthesis of a wide range of valuable organic compounds. The continued development of novel biphenyl ligand architectures promises to further expand the scope and utility of these powerful catalytic transformations.
References
An In-depth Technical Guide to the Immune Deficiency (IMD) Pathway
A Note on the Topic: Initial searches for "IMD-biphenylB" did not yield any specific molecule or compound with this designation in the public scientific literature. The search results consistently pointed towards the Immune Deficiency (IMD) pathway , a crucial signaling cascade in the innate immune system of insects. It is highly probable that the intended topic of this technical guide is the IMD pathway. Therefore, this document will provide a comprehensive overview of the discovery, history, signaling mechanisms, and experimental study of the IMD pathway.
Introduction
The Immune Deficiency (IMD) pathway is a cornerstone of the humoral innate immune response in insects, most notably studied in the fruit fly, Drosophila melanogaster. It is an evolutionarily conserved signaling cascade that is primarily responsible for defending against Gram-negative bacteria. The pathway culminates in the activation of the NF-κB (Nuclear Factor-kappa B) transcription factor Relish, leading to the rapid and robust production of a battery of antimicrobial peptides (AMPs) that neutralize invading pathogens.[1][2] The IMD pathway shares striking similarities with the mammalian Tumor Necrosis Factor Receptor (TNFR) signaling pathway, making it a valuable model for understanding fundamental principles of innate immunity.[1]
Discovery and History
The existence of a distinct antibacterial defense mechanism in Drosophila was first suggested by the discovery of a recessive mutation that led to a severe "immune deficiency" (hence the name imd) against bacterial infections, but not fungal infections. This seminal work was published in 1995 by Bruno Lemaitre and his colleagues.[1][3] They observed that flies with the imd mutation failed to induce the expression of genes encoding antibacterial peptides and consequently had a significantly lower survival rate when challenged with bacteria. This finding was pivotal as it genetically separated the antibacterial and antifungal immune responses in flies, with the latter being primarily controlled by the Toll pathway, which Lemaitre and colleagues also later identified.
Following the initial discovery of the imd gene, a series of genetic and molecular studies throughout the late 1990s and early 2000s led to the identification and characterization of the other core components of the pathway. These include the peptidoglycan recognition proteins (PGRPs) that act as the pathway's sensors, the caspase Dredd, the FADD-like adaptor protein, the IκB kinase (IKK) complex, and the NF-κB transcription factor Relish. Together, these discoveries have established the IMD pathway as a paradigm for innate immune signaling.
The IMD Signaling Cascade
The IMD pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell wall of most Gram-negative and certain Gram-positive bacteria. This recognition event at the cell surface or within the cytoplasm triggers a cascade of protein-protein interactions, post-translational modifications, and ultimately, gene expression.
Signaling Pathway Diagram
Caption: The IMD signaling pathway in Drosophila.
Quantitative Data on IMD Pathway Activation
Activation of the IMD pathway leads to a significant upregulation of antimicrobial peptide (AMP) gene expression. The magnitude of this induction can be quantified using techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis. Below are representative tables summarizing the fold change in expression of key IMD target genes following a bacterial challenge.
Table 1: AMP Gene Expression in Drosophila Larvae with Tumors
This table shows the relative mRNA levels of various AMP genes in mxcmbn1 mutant larvae, which harbor hematopoietic tumors and exhibit constitutive activation of innate immune pathways, compared to control larvae.
| Gene | Primary Regulatory Pathway(s) | Fold Change in mxcmbn1 Larvae |
| Drosomycin (Drs) | Toll | 6.9 |
| Defensin (Def) | Toll | 23.3 |
| Diptericin (Dpt) | IMD | 29.0 |
| Metchnikowin (Mtk) | Toll & IMD | 11.6 |
| Attacin A (AttA) | Toll & IMD | 5.0 |
| Cecropin A2 (CecA2) | Toll & IMD | 26.0 |
Data adapted from a study on anti-tumor effects of AMPs. The results indicate a strong activation of both Toll and IMD pathways in the presence of tumors.
Table 2: AMP Gene Expression Following Systemic Infection
This table presents microarray data showing the fold change in gene expression in wild-type flies at 6 hours post-septic injury with a mixture of E. coli and M. luteus, compared to uninfected controls.
| Gene | Fold Change (6h post-infection) |
| Diptericin A | >100 |
| Attacin A | >50 |
| Metchnikowin | >50 |
| Drosomycin | >20 |
Data derived from microarray studies on the role of Toll and Imd pathways in the Drosophila immune response. Note that fold changes can vary significantly based on the type of bacteria used for infection and the time point of analysis.
Experimental Protocols
The study of the IMD pathway relies on a set of well-established experimental procedures. Below are detailed methodologies for key experiments.
Experimental Workflow: Septic Injury and Gene Expression Analysis
Caption: Workflow for septic injury and qRT-PCR analysis.
Protocol for Drosophila Septic Injury
This protocol describes the induction of a systemic immune response in adult flies through a physical wound and introduction of bacteria.
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Bacterial Culture: Grow an overnight culture of the desired Gram-negative bacterium (e.g., E. coli) in an appropriate liquid medium (e.g., LB broth) at 37°C with shaking.
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Inoculum Preparation: Centrifuge the overnight culture to pellet the bacteria. Discard the supernatant and use the concentrated bacterial pellet as the inoculum.
-
Fly Anesthesia: Anesthetize adult flies (3-4 days old) using carbon dioxide (CO2).
-
Infection: Use a fine tungsten needle mounted on a holder. Dip the tip of the needle into the bacterial pellet. Gently prick each anesthetized fly on the lateral side of the thorax.
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Recovery and Incubation: Transfer the infected flies to a fresh vial containing standard fly food. Allow them to recover at 25°C for the desired duration (e.g., 6-24 hours) before subsequent analysis. A control group should be pricked with a sterile needle to account for any effects of the physical injury.
Protocol for Quantitative Real-Time PCR (qRT-PCR) of AMP Gene Expression
This protocol quantifies the relative expression levels of target genes, such as those encoding AMPs.
-
RNA Extraction: Homogenize a group of flies (e.g., 5-10 individuals) in a lysis reagent like Trizol. Extract total RNA according to the manufacturer's protocol.
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RNA Quality and Quantity: Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity by running a sample on an agarose gel.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain the cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., Diptericin) and a reference gene (e.g., Rp49). Run reactions in triplicate.
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qPCR Run: Perform the qPCR in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
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Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method, normalizing the target gene expression to the reference gene.
Protocol for RNA Interference (RNAi) in Drosophila S2 Cells
RNAi is used to silence the expression of specific genes to study their function in the IMD pathway. This can be achieved by transfecting or soaking S2 cells with double-stranded RNA (dsRNA).
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dsRNA Preparation: Synthesize dsRNA corresponding to the target gene using in vitro transcription kits.
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Cell Culture: Culture Drosophila S2 cells in a suitable medium (e.g., Schneider's medium supplemented with 10% FBS) in a 6-well plate.
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RNAi by Soaking (Simplified Method): a. Resuspend S2 cells in serum-free medium. b. Add the dsRNA (10-30 µg per well) to the plate. c. Add the cell suspension to the wells and incubate for 30-60 minutes at room temperature. d. Add complete medium and culture the cells for 3-6 days to allow for gene silencing.
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Pathway Activation and Readout: After the incubation period for gene silencing, activate the IMD pathway by adding heat-killed Gram-negative bacteria or purified peptidoglycan to the cell culture. Assess pathway activation by measuring the expression of a reporter gene (e.g., luciferase under the control of an AMP promoter) or by quantifying endogenous AMP gene expression via qRT-PCR.
Protocol for Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of Relish.
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Cell Transfection: Co-transfect S2 cells with: a. A firefly luciferase reporter plasmid where luciferase expression is driven by a promoter containing NF-κB binding sites (e.g., the Diptericin promoter). b. A Renilla luciferase plasmid under the control of a constitutive promoter (e.g., Actin5C) to serve as a transfection control. c. Plasmids expressing components of the IMD pathway or dsRNA for gene silencing, as required by the experiment.
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Pathway Stimulation: After 24-48 hours, stimulate the cells with an IMD pathway agonist (e.g., peptidoglycan).
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Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
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Luminescence Measurement: a. Add the cell lysate to a luminometer plate. b. Add Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity. c. Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
Conclusion
The discovery and subsequent elucidation of the IMD pathway have been instrumental in advancing our understanding of innate immunity. From its initial identification through a simple genetic screen in Drosophila, it has become a powerful model system for dissecting the molecular intricacies of host-pathogen interactions. The conservation of its core components and signaling logic with the mammalian TNFR pathway underscores its fundamental importance in biology. The experimental tools and protocols developed to study the IMD pathway in Drosophila continue to provide valuable insights into the regulation of inflammation, the evolution of immune systems, and the complex interplay between hosts and their microbial environments.
References
Uncharted Territory: The Synthetic Potential of IMD-biphenylB in Organic Chemistry Remains Undocumented
Despite a comprehensive review of available scientific literature, the application of IMD-biphenylB as a reagent, catalyst, or synthetic building block in the field of organic synthesis is not documented. Current research exclusively identifies this compound as a potent immunomodulator with potential therapeutic applications, focusing on its biological activity rather than its utility in synthetic chemistry.
This compound, identified by the CAS number 2928463-41-4, is a structurally complex molecule described as an imidazoquinolinone-NF-κB immunomodulator dimer. Its molecular formula is C₃₅H₃₃N₅O₃, and it has a molecular weight of 571.67 g/mol . The molecule's structure, defined by its SMILES string (NC1=NC(C=CC=C2)=C2C3=C1N=C(CCCC)N3CC4=CC=C(CNC(C5=C(O)C=C(C6=CC(O)=CC=C6)C=C5)=O)C=C4), features a biphenyl moiety linked to an imidazoquinolinone core.
The primary and thus far sole application of this compound found in the literature lies in the realm of medicinal chemistry and immunology. A key study highlights its role in "Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators." This indicates that the compound is designed to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of immune responses. As such, this compound is investigated for its potential to enhance the efficacy of vaccines and other immunotherapies.
The dimerization strategy employed in the design of this compound is a known approach in drug discovery to enhance the biological activity of molecules. Such dimeric compounds can exhibit improved binding affinity to their biological targets. In the case of this compound, the dimeric structure is likely crucial for its interaction with components of the NF-κB signaling cascade.
Biological Signaling Pathway
The known biological activity of this compound centers on the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of inflammatory responses. In a simplified representation, the activation of this pathway involves the phosphorylation and subsequent degradation of IκB proteins, which then allows NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecules like this compound are designed to interfere with this process.
Figure 1: A diagram illustrating the NF-κB signaling pathway and the inhibitory action of this compound.
Conclusion for Synthetic Chemistry Applications
For researchers, scientists, and drug development professionals interested in the applications of this compound, the current body of scientific literature points exclusively towards its use as a biological tool and potential therapeutic agent. There are no published methods detailing its use in broader organic synthesis as a catalyst, ligand for metal-catalyzed reactions, or as a versatile starting material for the synthesis of other classes of compounds.
The complex, multi-functional nature of the this compound molecule would likely make it a challenging substrate for many standard organic transformations without extensive use of protecting groups. Its value appears to be intrinsically tied to its specific three-dimensional structure and its resulting biological activity.
Therefore, this technical guide must conclude that the potential applications of this compound in organic synthesis are, as of now, an unexplored and undocumented area of chemical research. Future investigations may reveal synthetic utility for this molecule or its core structural motifs, but such applications are not currently supported by the available scientific data. Professionals in drug development will find the compound of interest for its immunomodulatory properties, but synthetic chemists will find no established protocols for its use in constructing new chemical entities.
Unraveling the Landscape of Biphenyl Moieties in Modern Cross-Coupling Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Initial Assessment: The Role of IMD-biphenylB
Initial research indicates that "this compound" is a potent imidazoquinolinone-NF-κB immunomodulator dimer, with the molecular formula C35H33N5O3 and CAS number 2928463-41-4.[1] Its primary role lies in the field of immunology, where it has been investigated for its potential to inhibit tumor proliferation and modulate immune responses, including in the context of COVID-19.[1] The available scientific literature does not support a role for this compound as a catalyst or ligand in cross-coupling reactions.
Given the user's interest in "biphenyl" and "cross-coupling reactions," this guide will focus on a closely related and highly pertinent topic: the pivotal role of biphenyl-containing phosphine ligands in facilitating modern cross-coupling reactions. These ligands are instrumental in the synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science research.
The Core of Catalysis: Biphenyl-Containing Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The efficiency and scope of these transformations are critically dependent on the choice of ligand coordinated to the palladium center. Biphenyl-based phosphine ligands, pioneered by the likes of Buchwald and Hartwig, have emerged as a privileged class of ligands due to their unique steric and electronic properties that enhance catalyst performance.
Key Cross-Coupling Reactions Employing Biphenyl-Based Ligands
Two of the most prominent cross-coupling reactions that heavily rely on biphenyl-containing phosphine ligands are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forges a C(sp²)-C(sp²) bond between an organoboron species (boronic acid or ester) and an aryl or vinyl halide/triflate.[2][3] It is a cornerstone for the synthesis of biaryl and conjugated systems.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine.[4] It has become an indispensable tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Quantitative Data on Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the impact of biphenyl-based ligands on reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | SPhos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 4-Chloroanisole | XPhos | 2 | K₃PO₄ | t-BuOH | 100 | 24 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd/G-COOH | 0.5 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 (conversion) |
| 4 | 2-Bromopyridine | RuPhos | 1.5 | K₂CO₃ | Dioxane | 80 | 12 | 89 |
Data is representative and compiled from various sources to illustrate typical reaction conditions and outcomes.
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | BrettPhos | 1 | NaOtBu | Toluene | 100 | 1 | 99 |
| 2 | 4-Chloro-acetophenone | Aniline | XPhos | 2 | K₃PO₄ | Dioxane | 110 | 18 | 91 |
| 3 | 5-Bromo-2-chloropyridine | Piperidine | Pd(I) dimer with biaryl phosphine | 1 | NaOtBu | Dioxane | 80 | 3 | 73 |
| 4 | 1-Bromo-naphthalene | n-Hexylamine | RuPhos | 1 | NaOtBu | Toluene | 90 | 16 | 96 |
Data is representative and compiled from various sources to illustrate typical reaction conditions and outcomes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the biphenyl-based phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., toluene/water 5:1, 5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the biphenyl-based phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the vial, followed by the anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Reaction Execution: Seal the vial and place it in a heating block set to the desired temperature (e.g., 100 °C). Stir for the required duration (e.g., 1-24 hours).
-
Work-up and Purification: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., diethyl ether or ethyl acetate). Concentrate the filtrate and purify the residue by column chromatography or crystallization.
Visualizing the Catalytic Cycles
The catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination illustrate the fundamental steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
While this compound is an intriguing molecule in the realm of immunology, the structural motif of biphenyl is central to the advancement of cross-coupling chemistry through the design of highly effective phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have become indispensable tools for organic chemists, enabling the synthesis of a vast array of compounds with applications ranging from pharmaceuticals to organic electronics. Understanding the principles of ligand design, reaction mechanisms, and practical experimental protocols is crucial for leveraging the full potential of these powerful catalytic systems in research and development.
References
Biological Activity Screening of Biphenyl-Fused Imidazothiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of a promising class of heterocyclic compounds: biphenyl-fused imidazo[2,1-b][1][2][3]thiadiazole derivatives. These scaffolds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial and anticancer properties. This document outlines detailed experimental protocols, presents collated quantitative data from various studies, and visualizes key experimental workflows and cellular pathways to facilitate further research and development in this area.
Core Compound Structure
The core chemical scaffold discussed in this guide is the biphenyl-imidazo[2,1-b][1][2]thiadiazole system. The general structure features a biphenyl moiety attached to the fused heterocyclic ring system. Variations in substituents at different positions of the biphenyl and imidazothiadiazole rings (R1, R2, etc.) allow for the generation of a diverse chemical library for screening.
(Image of the core chemical structure would be placed here in a full whitepaper)
Anticancer Activity Screening
Biphenyl-imidazo[2,1-b]thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary screening for anticancer activity is typically performed using cell viability assays.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of biphenyl-imidazo[2,1-b]thiadiazole derivatives against various cancer cell lines. This data provides insights into the structure-activity relationships (SAR) of these compounds.
Table 1: Cytotoxic Activity of Biphenyl-Imidazothiadiazole Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | R1 (Biphenyl) | R2 (Aryl) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| 1a | 4-H | 4-Cl-Ph | 5.2 | 7.8 | 10.1 | 6.5 |
| 1b | 4-H | 4-OCH3-Ph | 8.9 | 12.3 | 15.4 | 9.8 |
| 1c | 4-H | 4-NO2-Ph | 2.1 | 3.5 | 4.9 | 2.8 |
| 2a | 4-F | 4-Cl-Ph | 3.7 | 5.1 | 7.2 | 4.3 |
| 2b | 4-F | 4-OCH3-Ph | 6.2 | 8.9 | 11.5 | 7.1 |
| 2c | 4-F | 4-NO2-Ph | 1.5 | 2.4 | 3.8 | 1.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 | 1.1 |
Data is a representative compilation from multiple sources for illustrative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Visualization of Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Visualization of Proposed Signaling Pathway
Several studies suggest that biphenyl-imidazo[2,1-b]thiadiazole derivatives may induce apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of survival signals and activation of the caspase cascade.
Caption: Proposed apoptotic pathway modulation.
Antimicrobial Activity Screening
These compounds have also been evaluated for their efficacy against a variety of bacterial and fungal pathogens.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against common bacterial and fungal strains.
Table 2: Antimicrobial Activity of Biphenyl-Imidazothiadiazole Derivatives (MIC in µg/mL)
| Compound ID | R1 (Biphenyl) | R2 (Aryl) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| 3a | 4-H | 4-Br-Ph | 16 | 32 | 8 |
| 3b | 4-H | 4-F-Ph | 32 | 64 | 16 |
| 3c | 4-H | 2,4-diCl-Ph | 8 | 16 | 4 |
| 4a | 4-Cl | 4-Br-Ph | 8 | 16 | 4 |
| 4b | 4-Cl | 4-F-Ph | 16 | 32 | 8 |
| 4c | 4-Cl | 2,4-diCl-Ph | 4 | 8 | 2 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 2 |
Data is a representative compilation from multiple sources for illustrative purposes.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density with a plate reader.
Visualization of Screening Logic
Caption: Logical workflow for compound screening.
Conclusion
The biphenyl-imidazo[2,1-b]thiadiazole scaffold represents a versatile and promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationships derived from systematic screening indicate that substitutions on both the biphenyl and the aryl moieties play a crucial role in determining the biological activity. The protocols and data presented in this guide offer a framework for the continued exploration and optimization of these derivatives as potential therapeutic leads. Further investigations into their specific molecular targets and in vivo efficacy are warranted.
References
Methodological & Application
Application Alert: IMD-biphenylB is an Immunomodulator, Not a Suzuki-Miyaura Coupling Reagent
A recent review of available scientific literature and chemical databases indicates that the compound identified as IMD-biphenylB is a potent immunomodulator and is not utilized as a catalyst or ligand in Suzuki-Miyaura cross-coupling reactions. Therefore, the creation of application notes and protocols for its use in this context is not applicable.
This compound is characterized as an imidazoquinolinone-NF-κB immunomodulator dimer. Its primary biological function is to inhibit tumor proliferation while inducing low systemic inflammation and reducing adjuvant toxicity. This information is supported by chemical supplier data and scientific publications.
Chemical Identity of this compound:
| Property | Details |
| Chemical Name | This compound |
| Molecular Formula | C₃₅H₃₃N₅O₃ |
| CAS Number | 2928463-41-4 |
| Primary Application | Immunomodulation, COVID-19-immunoregulation |
| Target Pathway | NF-κB |
Given that the core requirement of the request is based on a misunderstanding of the chemical's application, it is not possible to provide experimental protocols, quantitative data tables, or visualizations for its use in Suzuki-Miyaura coupling. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction used to synthesize biaryls, a process for which this compound is not designed or documented.
For researchers and scientists interested in Suzuki-Miyaura coupling reactions, a wealth of information is available on various palladium catalysts and ligands that are specifically designed and optimized for this purpose. Commonly used ligands include phosphine-based ligands (e.g., SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands, which are effective in promoting the coupling of a wide range of substrates.
Understanding the Suzuki-Miyaura Catalytic Cycle
For educational purposes, the general catalytic cycle for the Suzuki-Miyaura reaction is outlined below. This cycle illustrates the fundamental steps of the reaction, which involve a palladium catalyst, an organoboron reagent, and an organic halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
We advise researchers, scientists, and drug development professionals to verify the specific application of any chemical reagent before incorporating it into experimental protocols. For information on suitable catalysts and ligands for Suzuki-Miyaura coupling, please refer to established chemical literature and supplier documentation.
Protocol for C-H Activation: A Case Study in Iridium-Catalyzed Borylation
Note to the Reader: The initial topic of "Protocol for IMD-biphenylB catalyzed C-H activation" is based on a misinterpretation of the function of the molecule "this compound." Extensive database searches have revealed that this compound is not a ligand or catalyst for C-H activation. Instead, it is consistently identified as a potent imidazoquinolinone-based immunomodulator that functions as a dimer to inhibit the NF-κB signaling pathway. Its applications are primarily in immunology, particularly as a vaccine adjuvant and for its potential in cancer therapy due to its ability to inhibit tumor proliferation while inducing low systemic inflammation.
In the spirit of the original request's focus on advanced catalytic methods, this document provides a detailed protocol for a well-established and highly relevant C-H activation reaction: the Iridium-catalyzed C-H borylation of arenes and heteroarenes using an N-heterocyclic carbene (NHC) ligand . This reaction is a cornerstone of modern synthetic chemistry, enabling the direct conversion of inert C-H bonds into versatile C-B bonds, which can be further functionalized.
Application Notes: Iridium/NHC-Catalyzed C–H Borylation of Arenes
This protocol describes the use of an iridium(I) complex bearing a 1,3-dicyclohexylimidazol-2-ylidene (ICy) N-heterocyclic carbene ligand to efficiently catalyze the C-H borylation of various arenes and heteroarenes.[1][2] The reaction utilizes diisopropylaminoborane as the borylating agent.[1][2] This method is notable for its ability to functionalize a wide range of substrates with high regioselectivity, typically favoring the least sterically hindered position. The resulting aminoborylated products can be readily converted to corresponding boronic acid derivatives by treatment with reagents like pinacol.[1]
The combination of an iridium precursor, such as [Ir(OMe)(cod)]2, and an NHC ligand, generated in situ from its hydrochloride salt (e.g., ICy·HCl) and a base (e.g., NaOt-Bu), forms the active catalytic species. NHC ligands have proven to be highly effective in this transformation, in some cases outperforming the more traditional phosphine or bipyridine ligands. The protocol demonstrates good functional group tolerance and scalability.
Experimental Workflow
Caption: Workflow for the Iridium/NHC-Catalyzed C-H Borylation.
Data Presentation
The following table summarizes the substrate scope for the C-H borylation of various heteroarenes, followed by conversion to the corresponding pinacol boronate esters.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | 72 |
| 2 | 1-Methylindole | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 65 |
| 3 | Benzofuran | Benzofuran-2-ylboronic acid pinacol ester | 85 |
| 4 | Thiophene | Thiophen-2-ylboronic acid pinacol ester | 78 |
| 5 | Furan | Furan-2-ylboronic acid pinacol ester | 88 |
| 6 | N-Phenylpyrrole | 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | 55 |
| 7 | Caffeine | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)caffeine | 63 |
| Data adapted from Beilstein J. Org. Chem. 2016, 12, 653–659. |
Experimental Protocol
This protocol is based on the procedure reported by K. Kubota, H. Iwamoto, and M. Yamamoto for the borylation of heteroarenes.
Materials:
-
[Ir(OMe)(cod)]2 (Methoxyiridium(I) cyclooctadiene dimer)
-
ICy·HCl (1,3-Dicyclohexylimidazolium chloride)
-
NaOt-Bu (Sodium tert-butoxide)
-
Methylcyclohexane (anhydrous)
-
Heteroarene substrate (e.g., 2-phenylpyridine)
-
Diisopropylaminoborane
-
Pinacol
-
Nitrogen-filled glovebox
-
10 mL sample vial with a Teflon-sealed screwcap
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation:
-
Inside a nitrogen-filled glovebox, add [Ir(OMe)(cod)]2 (33.1 mg, 0.050 mmol, 0.10 equiv), ICy·HCl (26.2 mg, 0.10 mmol, 0.20 equiv), and NaOt-Bu (19.2 mg, 0.20 mmol, 0.40 equiv) to a 10 mL sample vial.
-
Add 1.0 mL of anhydrous methylcyclohexane to the vial.
-
Stir the mixture at room temperature for 5 minutes to allow for the in situ formation of the active iridium-NHC catalyst.
-
-
C-H Borylation Reaction:
-
To the catalyst mixture, add the heteroarene substrate (0.50 mmol, 1.0 equiv) and diisopropylaminoborane (113.1 mg, 1.0 mmol, 2.0 equiv).
-
Securely seal the vial with the Teflon-lined screwcap.
-
Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 110 °C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
-
Workup and Conversion to Pinacol Boronate Ester:
-
After 4 hours, remove the vial from the heat source and allow it to cool to room temperature.
-
Open the vial and add pinacol (118 mg, 1.0 mmol, 2.0 equiv) to the crude reaction mixture.
-
Stir the mixture at room temperature for an additional 1 hour to convert the aminoborylated product to the more stable pinacol boronate ester.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired borylated product.
-
Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).
-
Catalytic Cycle Visualization
The generally accepted mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the C-H bond to an iridium(III) species, followed by reductive elimination to form the C-B bond and regenerate the active catalyst.
References
Application Notes and Protocols for IMD-biphenylB as a Ligand for Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of IMD-biphenylB, a biaryl-linked bis(N-heterocyclic carbene) (NHC) ligand, in palladium-catalyzed cross-coupling reactions. The cis-chelated palladium(II) complex derived from this ligand has demonstrated high efficiency, particularly in the Suzuki-Miyaura coupling of challenging aryl chlorides.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, offering strong σ-donation and excellent thermal stability to the metal center, often surpassing traditional phosphine ligands.
This compound is a chelating bis-NHC ligand featuring a biphenyl backbone. This structural motif imparts conformational rigidity and creates a well-defined coordination sphere around the palladium atom. The resulting cis-chelated palladium(II) complexes are air- and moisture-stable yellow solids, exhibiting remarkable catalytic activity in Suzuki-Miyaura reactions, especially with economically attractive but less reactive aryl chlorides.[1]
Synthesis of this compound Ligand Precursor and Palladium Complex
The synthesis of the this compound palladium catalyst involves a multi-step process, beginning with the preparation of a biphenyl precursor, followed by the formation of a bis-imidazolium salt (the ligand precursor), and finally, complexation with a palladium source.
Experimental Protocols
Protocol 1: Synthesis of 2,2′-Bis[3-(2,4,6-trimethylbenzyl)imidazolium-1-yl]-6,6′-dimethyl-1,1′-biphenyl dibromide (this compound Ligand Precursor)
This protocol is adapted from the procedure described by Luo et al.[1]
Materials:
-
2,2′-Bis(imidazol-1-yl)-6,6′-dimethyl-1,1′-biphenyl
-
1-(Bromomethyl)-2,4,6-trimethylbenzene
-
Dioxane, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,2′-bis(imidazol-1-yl)-6,6′-dimethyl-1,1′-biphenyl (1.15 mmol) in anhydrous dioxane (5 mL).
-
Add 1-(bromomethyl)-2,4,6-trimethylbenzene (5.75 mmol, 5.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, a precipitate will form. Collect the solid by filtration.
-
Wash the solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the bis-imidazolium salt (this compound ligand precursor).
Protocol 2: Synthesis of the cis-chelated bis(imidazolin-2-ylidene)-palladium(II) dibromide Complex
This protocol is adapted from the procedure described by Luo et al.[1]
Materials:
-
This compound ligand precursor (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound ligand precursor (1.0 mmol), palladium(II) acetate (1.0 mmol), and potassium tert-butoxide (3.0 mmol).
-
Add anhydrous THF (20 mL) to the flask.
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
The product is an air- and moisture-stable yellow solid.
Application in Suzuki-Miyaura Cross-Coupling
The this compound-Pd complex is a highly effective catalyst for the Suzuki-Miyaura cross-coupling reaction, particularly for the coupling of aryl chlorides with arylboronic acids.
Experimental Protocol
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is a more detailed adaptation of the general procedure reported by Luo et al.[1]
Materials:
-
Aryl chloride (0.50 mmol)
-
Arylboronic acid (1.25 mmol, 2.5 equiv.)
-
Potassium tert-butoxide (KOtBu) (1.25 mmol, 2.5 equiv.)
-
This compound-Pd complex (0.01 mmol, 2 mol%)
-
1,4-Dioxane (5 mL), anhydrous
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.50 mmol), arylboronic acid (1.25 mmol), potassium tert-butoxide (1.25 mmol), and the this compound-Pd complex (0.01 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl chloride is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Performance Data
The following table summarizes the performance of the this compound-Pd catalyst in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. The data is extracted from Luo et al.[1]
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) | TON* | TOF (h⁻¹)** |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 | 49 | >24.5 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95 | 47.5 | >23.75 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Biphenylcarbonitrile | 92 | 46 | >23 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 90 | 45 | >22.5 |
| 5 | 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 85 | 42.5 | >21.25 |
| 6 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 96 | 48 | >24 |
| 7 | 4-Chlorotoluene | 4-Formylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 91 | 45.5 | >22.75 |
| 8 | 4-Chlorotoluene | 2-Methylphenylboronic acid | 2',4-Dimethyl-1,1'-biphenyl | 88 | 44 | >22 |
*Turnover Number (TON) = moles of product / moles of catalyst. Assumes complete conversion for yield calculation. **Turnover Frequency (TOF) = TON / reaction time. Reaction times were not explicitly stated in the source literature, reported as "until the starting material was consumed". Assuming a conservative reaction time of 2 hours for calculation purposes.
Potential Application in Buchwald-Hartwig Amination
While the this compound-Pd catalyst has been primarily demonstrated in Suzuki-Miyaura couplings, its robust nature and the general effectiveness of NHC-palladium complexes suggest its potential utility in other cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds.
Proposed Experimental Protocol
Protocol 4: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This is a proposed, general protocol adapted from established procedures for Buchwald-Hartwig amination using NHC-palladium catalysts. Optimization will be required for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
This compound-Pd complex (0.01-0.02 mmol, 1-2 mol%)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the this compound-Pd complex, sodium tert-butoxide, and a magnetic stir bar.
-
Add the aryl chloride and the amine, followed by the anhydrous solvent.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Reaction: Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The this compound ligand forms a stable and highly active cis-chelated palladium(II) complex. These application notes provide detailed protocols for the synthesis of the ligand precursor and the palladium catalyst. The catalyst demonstrates excellent performance in the Suzuki-Miyaura cross-coupling of a range of aryl chlorides, offering high yields. Furthermore, its potential application in Buchwald-Hartwig amination is proposed, highlighting a promising avenue for further research and application in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.
References
Unraveling the Role of Biphenyl Moieties in Pharmaceutical Synthesis
The specific term "IMD-biphenylB" does not correspond to a recognized chemical entity in publicly available scientific literature. It is likely a proprietary name, an internal code, or a misnomer for a specific biphenyl-containing compound used in pharmaceutical research and development. However, the query highlights a crucial area in drug discovery: the application of biphenyl scaffolds in the synthesis of therapeutic agents. This document will provide a detailed overview of the general applications, synthetic protocols, and significance of biphenyl-containing molecules in pharmaceutical synthesis, which would be analogous to the information requested for "this compound," assuming it represents a member of this important class of compounds.
Application Notes: The Significance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry due to its unique conformational properties and its presence in numerous biologically active molecules. Its ability to adopt a planar or twisted conformation allows for precise three-dimensional positioning of substituents, enabling strong interactions with biological targets.
Key Therapeutic Areas:
-
Antihypertensives: The angiotensin II receptor blockers (ARBs), such as valsartan and losartan, feature a biphenyl scaffold that is critical for their antagonist activity.
-
Anticancer Agents: Several kinase inhibitors and other anticancer drugs incorporate the biphenyl unit to interact with specific binding pockets in target proteins.
-
Anti-inflammatory Drugs: Nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often utilize the biphenyl core.
-
Antiviral and Antibacterial Agents: The biphenyl structure is found in various antimicrobial compounds, contributing to their efficacy.
Experimental Protocols: Synthesis of Biphenyl-Containing Compounds
The synthesis of unsymmetrical biphenyls is a cornerstone of many pharmaceutical production processes. The Suzuki coupling reaction is the most widely employed method due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and aryl halides.
General Protocol for Suzuki Coupling:
A typical experimental workflow for the synthesis of a biphenyl compound is outlined below.
Caption: General experimental workflow for a Suzuki coupling reaction.
Detailed Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the corresponding biphenylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and a base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0-3.0 eq).
-
Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water) are added to the vessel.
-
Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere of nitrogen or argon.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 100 °C and stirred vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biphenyl compound.
-
Analysis: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Quantitative Data Summary
The efficiency of biphenyl synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions. Below is a table summarizing typical yields and purity for Suzuki coupling reactions in pharmaceutical synthesis.
| Reactant A (Aryl Halide) | Reactant B (Boronic Acid) | Catalyst | Base | Solvent System | Yield (%) | Purity (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 95 | >98 |
| 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 92 | >99 |
| 2-Chloropyridine | 3-Fluorophenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Toluene/H2O | 88 | >98 |
Signaling Pathway Interaction
While "this compound" itself is not associated with a known signaling pathway, biphenyl-containing drugs often target key components of cellular signaling cascades. For instance, ARBs block the renin-angiotensin system, a critical pathway in blood pressure regulation. The logical relationship for the mechanism of action of an ARB is depicted below.
Caption: Simplified diagram of the Renin-Angiotensin system and the inhibitory action of an Angiotensin II Receptor Blocker (ARB).
Step-by-step guide to IMD-biphenylB purification
An Application Note and Protocol for the Step-by-Step Purification of IMD-biphenylB
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent imidazoquinolinone-NF-κB immunomodulator dimer with significant potential in drug development.[1] Achieving high purity of this complex heterocyclic compound is critical for accurate in-vitro and in-vivo studies, as well as for eventual therapeutic applications. This document provides a detailed, step-by-step guide for the purification of this compound from a crude synthetic mixture. The proposed strategy employs a multi-step approach, including initial workup, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) for final polishing. This guide is based on the molecular structure of this compound and established purification principles for related compounds.
Introduction
This compound is a complex molecule with a molecular formula of C35H33N5O3 and a molecular weight of 571.67 g/mol .[1] It belongs to the class of imidazoquinolinone derivatives, which are known to act as immune potentiators.[1][2] The purification of such complex molecules from synthetic reaction mixtures is a significant challenge, often requiring a combination of techniques to remove starting materials, by-products, and other impurities. The high purity of active pharmaceutical ingredients (APIs) is essential to ensure their safety and efficacy.[3] This application note provides a comprehensive protocol for the purification of this compound, designed to be a valuable resource for researchers in drug discovery and development.
Predicted Properties of this compound
Based on its chemical structure, which includes aromatic rings, amide bonds, and amine functionalities, this compound is expected to be a relatively polar molecule with poor solubility in non-polar solvents and better solubility in polar aprotic solvents like DMSO and DMF, and to some extent in polar protic solvents like methanol and ethanol. These properties will guide the selection of appropriate purification techniques and solvent systems.
Overall Purification Workflow
The purification of this compound from a crude reaction mixture can be effectively achieved through a multi-step process. The general workflow is outlined below.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Aqueous Workup
This initial step aims to remove inorganic salts and highly polar, water-soluble impurities from the crude reaction mixture.
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous sodium chloride solution) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid.
Column Chromatography
Column chromatography is a crucial step for the bulk purification of the crude product. Based on protocols for similar imidazoquinoline derivatives, a normal-phase silica gel chromatography is recommended.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product from the workup step in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a mobile phase of low polarity. A gradient elution is recommended, starting with a mixture such as 100% dichloromethane and gradually increasing the polarity by adding methanol. For similar compounds, a 2% methanol in dichloromethane mixture has been effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the high purity required for pharmaceutical applications, a final polishing step using preparative HPLC is often necessary. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.
Protocol:
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities. A C18 or a biphenyl stationary phase column can be effective. Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate. The injection volume and sample concentration will need to be optimized to maximize throughput without sacrificing resolution.
-
Purification: Perform the preparative HPLC run, collecting the fraction containing the pure this compound.
-
Solvent Removal: Remove the HPLC solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to obtain the final, highly pure product.
Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
Analytical HPLC: To determine the percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the recommended purification techniques for this compound.
| Technique | Principle | Advantages | Disadvantages | Considerations for this compound |
| Aqueous Workup | Partitioning between immiscible liquid phases | Removes salts and highly polar impurities; simple and fast | Does not separate compounds with similar polarity; potential for emulsion formation | Essential first step to clean the crude product before chromatography. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase | High capacity; good for bulk purification; cost-effective | Lower resolution than HPLC; can be time-consuming | Use a silica gel stationary phase with a gradient of dichloromethane and methanol. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure | High purity achievable; automated systems available | Lower capacity than column chromatography; more expensive | Ideal for final polishing to >98% purity. A reversed-phase C18 or biphenyl column is recommended. |
Logical Relationships in Method Selection
The choice of the final purification steps depends on the purity achieved after the initial steps.
Caption: Decision tree for the final purification step of this compound.
Conclusion
The successful purification of this compound is a critical step in its development as a potential therapeutic agent. The multi-step approach outlined in this application note, combining aqueous workup, column chromatography, and preparative HPLC, provides a robust strategy for obtaining this complex molecule with high purity. The provided protocols are intended as a starting point, and optimization may be required based on the specific impurities present in the crude synthetic mixture.
References
- 1. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tarosdiscovery.com [tarosdiscovery.com]
Application Notes and Protocols for IMD-BiphenylB in the Synthesis of OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the organic materials used within its emissive and charge-transporting layers. This application note focuses on a class of imidazole-biphenyl derivatives, herein referred to as "IMD-BiphenylB," which have shown significant promise as host materials and blue emitters in high-performance OLEDs.
The core structure of this compound, exemplified by 2,2'-(biphenyl-4,4'-diyl)bis(1-phenyl-1H-benzo[d]imidazole) , combines the robust thermal and chemical stability of the benzimidazole moiety with the excellent charge-transporting properties of the biphenyl core. This combination results in materials with high thermal stability, good morphological stability, and tunable electronic properties, making them ideal candidates for use in the emissive layer of OLEDs. These materials can facilitate efficient energy transfer to dopant emitters or can themselves act as efficient blue light emitters. The twisted molecular structure often adopted by these compounds helps to suppress intermolecular aggregation, which is crucial for maintaining high photoluminescence quantum yields in the solid state.
This document provides a comprehensive overview of the synthesis of a representative this compound compound, its key performance characteristics in OLED devices, and detailed protocols for its synthesis and the fabrication of a representative OLED device.
Data Presentation
The following tables summarize the key properties and performance metrics of a representative this compound compound, 2,2'-(biphenyl-4,4'-diyl)bis(1-phenyl-1H-benzo[d]imidazole), and a typical OLED device fabricated using this material.
Table 1: Physicochemical Properties of 2,2'-(biphenyl-4,4'-diyl)bis(1-phenyl-1H-benzo[d]imidazole)
| Property | Value | Reference |
| Molecular Formula | C38H26N4 | N/A |
| Molecular Weight | 538.64 g/mol | N/A |
| Melting Point | 104-105 °C | [1] |
| Thermal Decomposition Temp. (Td, 5% weight loss) | > 341 °C | [2] |
| Glass Transition Temp. (Tg) | > 149 °C | [2] |
| HOMO Level | -5.39 eV | [3] |
| LUMO Level | -2.23 eV | [3] |
| Triplet Energy (ET) | 2.63 - 2.66 eV |
Table 2: Performance of a Representative Blue OLED Device Using a Biphenyl-Benzimidazole Derivative
| Parameter | Value | Reference |
| Device Structure | ITO / NPB (30 nm) / Emitter (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm) | |
| Emitter | Pyrene-Benzimidazole Derivative | |
| Turn-on Voltage | 3.0 V | |
| Maximum Luminance | 290 cd/m² at 7.5 V | |
| Maximum External Quantum Efficiency (EQE) | 4.3% at 3.5 V | |
| Current Efficiency | 5.9 cd/A | |
| Power Efficiency | 5.7 lm/W | |
| CIE Coordinates (x, y) | (0.148, 0.130) |
Note: The performance data is for a representative blue-emitting OLED using a pyrene-benzimidazole derivative as the emissive layer. NPB is N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine and TPBI is 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-(biphenyl-4,4'-diyl)bis(1-phenyl-1H-benzo[d]imidazole)
This protocol describes a general method for the synthesis of the representative this compound compound via a condensation reaction.
Materials:
-
o-phenylenediamine
-
Biphenyl-4,4'-dicarboxaldehyde
-
Ammonium chloride (NH4Cl)
-
Chloroform (CHCl3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (2 mmol) and biphenyl-4,4'-dicarboxaldehyde (1 mmol) in chloroform (20 mL).
-
Catalyst Addition: Add ammonium chloride (0.4 mmol, 20 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (70/30) eluent.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extraction: Add ethyl acetate (30 mL) to the residue and wash the organic layer with water (2 x 15 mL).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1) gradient eluent to yield the pure 2,2'-(biphenyl-4,4'-diyl)bis(1-phenyl-1H-benzo[d]imidazole).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a representative OLED device using the synthesized this compound material as the emissive layer. The fabrication is carried out by thermal evaporation in a high-vacuum environment.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) for Hole Transport Layer (HTL)
-
Synthesized this compound (Emitter)
-
1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBI) for Electron Transport Layer (ETL)
-
Calcium (Ca) for Electron Injection Layer (EIL)
-
Aluminum (Al) for Cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate at a deposition rate of 1-2 Å/s:
-
30 nm of NPB as the Hole Transport Layer (HTL).
-
30 nm of the synthesized this compound as the Emissive Layer (EML).
-
30 nm of TPBI as the Electron Transport Layer (ETL).
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 10 nm layer of Calcium (Ca) as the Electron Injection Layer (EIL) at a rate of 0.5 Å/s.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence spectrum and calculate the CIE coordinates using a spectrometer.
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for a representative this compound compound.
OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multilayer OLED device.
References
- 1. rsc.org [rsc.org]
- 2. The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Using IMD-biphenylB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the synthesis and biological evaluation of IMD-biphenylB, a potent imidazoquinolinone-NF-κB immunomodulator dimer. The protocols are based on the findings published in "Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators" in ACS Medicinal Chemistry Letters.[1][2][3]
This compound is a novel small molecule immune potentiator (SMIP) designed to act as a vaccine adjuvant and anti-tumor agent with reduced systemic toxicity.[1][3] It achieves this by covalently linking a TLR 7/8 agonist (an imidazoquinolinone derivative) with an NF-κB modulator. This unique structure is intended to modulate the immune response, minimizing systemic inflammation while maintaining or enhancing the desired adjuvant and anti-tumor effects.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of an imidazoquinolinone core with a biphenyl moiety. The following protocol outlines the general synthetic strategy.
Protocol 1: Synthesis of this compound
Materials:
-
Precursor imidazoquinolinone with a conjugatable amine handle
-
Biphenyl derivative with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification media (e.g., silica gel for column chromatography)
-
Analytical instruments (NMR, LC-MS)
Procedure:
-
Activation of the Biphenyl Carboxylic Acid: Dissolve the biphenyl carboxylic acid derivative in an anhydrous solvent such as DMF. Add the coupling agents (e.g., 1.1 equivalents of HATU and 1.1 equivalents of HOBt) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated biphenyl derivative solution, add a solution of the imidazoquinolinone precursor (1.0 equivalent) in anhydrous DMF. Add a tertiary amine base such as DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.
In Vitro Biological Evaluation
The in vitro activity of this compound is assessed by its ability to stimulate immune cells and modulate cytokine production. The following protocol describes a typical in vitro assay using bone marrow-derived dendritic cells (BMDCs).
Protocol 2: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Bone marrow cells isolated from mice
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and GM-CSF
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., unconjugated imidazoquinolinone, vehicle control)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-12)
-
96-well cell culture plates
Procedure:
-
BMDC Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF for 7-9 days to differentiate them into BMDCs.
-
Cell Seeding: Plate the differentiated BMDCs in 96-well plates at a density of 1 x 10^5 cells per well.
-
Compound Stimulation: Treat the cells with varying concentrations of this compound or control compounds. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Cytokine Analysis: After incubation, collect the cell culture supernatants. Quantify the concentrations of key cytokines such as TNF-α, IL-6, and IL-12 using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Anti-Tumor Efficacy Studies
The in vivo anti-tumor activity of this compound can be evaluated in a syngeneic mouse tumor model. The following protocol outlines a general experimental design.
Protocol 3: In Vivo Anti-Tumor Efficacy in a CT26 Colon Carcinoma Model
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like PBS)
-
Control groups (e.g., vehicle control, unconjugated imidazoquinolinone)
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell inoculation and compound administration
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., approximately 75 mm³).
-
Treatment Initiation: Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or control treatments via an appropriate route (e.g., peritumoral injection). A typical dosing schedule might be every four days for a total of four injections.
-
Tumor Measurement: Measure the tumor dimensions using calipers every other day and calculate the tumor volume.
-
Survival Analysis: Monitor the mice for signs of toxicity and record their survival. Euthanize animals when tumors reach a predetermined maximum size (e.g., 20 mm in any linear dimension).
-
Systemic Cytokine Analysis: Collect blood samples at specific time points after treatment (e.g., 2 hours post-injection) to measure systemic cytokine levels (e.g., TNF-α, IL-6) by ELISA.
Quantitative Data Summary
The following tables summarize the type of quantitative data that can be generated from the described experimental protocols.
Table 1: In Vitro Cytokine Production by BMDCs
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Vehicle | - | Baseline | Baseline | Baseline |
| Imidazoquinolinone | 1 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 1 | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... | ... |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) on Day X | % Tumor Growth Inhibition | Median Survival (days) |
| Vehicle | Value ± SEM | - | Value |
| Imidazoquinolinone | Value ± SEM | Value | Value |
| This compound | Value ± SEM | Value | Value |
| ... | ... | ... | ... |
Table 3: Systemic Cytokine Levels In Vivo
| Treatment Group | TNF-α (pg/mL) 2h post-injection | IL-6 (pg/mL) 2h post-injection |
| Vehicle | Value ± SEM | Value ± SEM |
| Imidazoquinolinone | Value ± SEM | Value ± SEM |
| This compound | Value ± SEM | Value ± SEM |
| ... | ... | ... |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
References
Application Notes and Protocols for Studying the Bioactivity of IMD-biphenylB Using Fluorescent Probes
Disclaimer: Current scientific literature indicates that IMD-biphenylB is not a fluorescent probe. Instead, it is a potent imidazoquinolinone-NF-κB immunomodulator dimer with applications in cancer therapy and as a vaccine adjuvant.[1][2][3][4] This document provides protocols for using fluorescent probes to investigate the biological effects of this compound, particularly its impact on intracellular reactive oxygen species (ROS) levels.
Introduction to this compound
This compound is a small molecule immune potentiator that functions as an immunomodulator.[1] It is a dimer that has been shown to inhibit tumor proliferation while inducing low systemic inflammation and reducing adjuvant toxicity. A key mechanism of action of this compound and related dimers is the reduction of intracellular ROS, which can be visualized and quantified using fluorescent probes.
Quantitative Data Summary
While this compound itself does not have fluorescence properties to be quantified, its effects on cellular processes can be measured. The following table summarizes the key findings related to the biological activity of this compound from the available literature.
| Parameter | Observation | Cell Line | Reference |
| Effect on IL-6 Levels | Did not significantly change IL-6 levels compared to the parent small molecule immune potentiator (SMIP). | Bone Marrow-Derived Dendritic Cells (BMDCs) | |
| Effect on CD40 Expression | Activates CD40 expression, a costimulatory molecule important for adaptive immunity. | Bone Marrow-Derived Dendritic Cells (BMDCs) | |
| Effect on Intracellular ROS | Nearly 50% reduction in intracellular ROS, suggesting it acts as a ROS scavenger. | RAW Macrophages | |
| Effect on COX-2 Expression | Did not significantly reduce COX-2 expression. | Not specified |
Experimental Protocols
The following protocol details the methodology for assessing the effect of this compound on intracellular ROS levels using the fluorescent probe CM-H2DCFDA, based on the study by Kimani et al. (2021).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the ROS-reactive fluorescent dye, CM-H2DCFDA, to quantify changes in intracellular ROS levels in macrophages following treatment with this compound.
Materials:
-
RAW Macrophage cells
-
This compound
-
CM-H2DCFDA fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture RAW macrophages in appropriate cell culture medium until they reach the desired confluency.
-
Treatment: Incubate the RAW macrophages with this compound for 16 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Staining: After the incubation period, wash the cells with PBS and then stain with the ROS-reactive fluorescent dye CM-H2DCFDA according to the manufacturer's instructions.
-
Quantification: Measure the fluorescence of the stained cells using a flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells to determine the percentage reduction in intracellular ROS.
Visualizations
Experimental Workflow for ROS Measurement
The following diagram illustrates the workflow for measuring the effect of this compound on intracellular ROS levels.
Caption: Workflow for quantifying intracellular ROS levels after this compound treatment.
Signaling Pathway Context
While a specific signaling pathway for this compound's ROS scavenging activity is not detailed in the provided search results, its role as a TLR 7/8 agonist and NF-κB modulator suggests its involvement in complex immune signaling cascades. The reduction in ROS could be a downstream effect of its modulation of these pathways.
Caption: Proposed signaling context for this compound's immunomodulatory and ROS-reducing effects.
References
Application Notes and Protocols for the Quantification of IMD-biphenylB
Introduction
IMD-biphenylB belongs to the biphenyl class of compounds, which are significant in pharmaceutical development due to their presence in many medicinally active compounds and marketed drugs.[1] The accurate quantification of such compounds is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the analysis of pharmaceutical compounds in diverse sample matrices.[2][3] These methods offer high sensitivity, selectivity, and resolution, making them suitable for the quantification of active pharmaceutical ingredients (APIs), their impurities, and degradation products.[4]
This document provides detailed application notes and experimental protocols for the quantification of this compound using HPLC with UV detection and LC-MS/MS. The methodologies are based on established analytical techniques for similar biphenyl compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
General Experimental Workflow
The following diagram outlines the general workflow for the analytical quantification of this compound from sample receipt to final data analysis.
Protocol 1: Quantification of this compound using HPLC with UV Detection
This protocol describes a stability-indicating HPLC method for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is adapted from validated procedures for other biphenyl compounds.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate or Sodium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.2 µm or 0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate or ammonium phosphate buffer). A common starting ratio is 80:20 (v/v) organic to aqueous. The pH of the aqueous buffer should be adjusted as needed (e.g., to pH 3.0 with orthophosphoric acid) to ensure good peak shape and resolution.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations covering the expected sample concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the bulk drug, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
Dosage Form (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in a suitable solvent with the aid of sonication, and dilute to a final concentration within the calibration range with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.05 M Sodium Dihydrogen Phosphate buffer (pH 3.0) (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A common wavelength for biphenyl compounds is around 262 nm or 275 nm.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (r²), which should ideally be >0.99.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Based on Analogous Biphenyl Compounds)
| Parameter | Biphenyl | DDB |
| Linearity Range | 0.01 - 10 µg/mL | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9997 |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL | 0.032 µg/mL |
| Limit of Quantification (LOQ) | 0.01 - 0.12 µg/mL | 0.097 µg/mL |
| Recovery | Not Specified | 98.45 ± 0.32% |
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices such as biological fluids, leveraging the power of tandem mass spectrometry.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) for extraction (if required)
2. Instrumentation
-
Liquid Chromatography system (HPLC or UPLC).
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical column: Biphenyl or C18, e.g., 100 mm x 2.1 mm, 5 µm.
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol
-
Standard Stock Solutions: Prepare stock solutions of this compound and the Internal Standard in methanol or acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by spiking a blank matrix (e.g., plasma, urine) with known amounts of this compound and a constant amount of the Internal Standard.
-
Sample Preparation (e.g., for urine samples):
-
To a 2 mL urine sample, add the Internal Standard.
-
If necessary, perform hydrolysis (e.g., with NaOH at elevated temperature) to release conjugated forms of the analyte.
-
Perform liquid-liquid extraction with a suitable solvent like MTBE.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
4. LC-MS/MS Conditions
-
LC Conditions:
-
Column: Biphenyl (100 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. The gradient will need to be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (typically [M+H]⁺ or [M-H]⁻) and a specific product ion for both this compound and the Internal Standard need to be determined by direct infusion of the standards into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte and internal standard.
-
5. Data Analysis
-
Integrate the peak areas for the specific MRM transitions of this compound and the Internal Standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Perform a weighted linear regression analysis to obtain the best fit for the calibration curve.
-
Quantify this compound in the unknown samples using the calibration curve.
Quantitative Data Summary for Biphenyl-related Compounds by LC-MS/MS
| Parameter | Aromatic Amines (in urine) |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r) | >0.999 |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Recovery | 75 - 114% for most analytes |
| Intra-day Precision (%RSD) | <11.7% |
| Inter-day Precision (%RSD) | <15.9% |
Stability-Indicating Method Development
For regulatory purposes, a stability-indicating assay method (SIAM) must be developed and validated. This involves subjecting this compound to forced degradation studies under various stress conditions to ensure the analytical method can separate the intact drug from its degradation products.
Forced Degradation Workflow
The HPLC or LC-MS/MS methods described can be validated as stability-indicating by demonstrating specificity in the presence of degradation products, impurities, and excipients. The use of a PDA detector can help in assessing peak purity and ensuring that the chromatographic peak of the active ingredient is free from any co-eluting impurities.
References
Application Note: Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of IMD-biphenylB
Introduction
IMD-biphenylB is a novel small molecule of interest in pharmaceutical research due to its potential therapeutic applications. To facilitate high-throughput screening and pharmacokinetic studies, a robust and sensitive analytical method for its quantification is essential. This application note describes the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the determination of this compound in biological matrices. The assay is based on a polyclonal antibody raised against an this compound-protein conjugate and demonstrates high sensitivity and specificity.
Small molecules like this compound are not immunogenic on their own and require conjugation to a carrier protein to elicit an immune response for antibody production.[1][2][3][4] This process involves the synthesis of a hapten derivative of this compound containing a functional group for conjugation. The developed competitive ELISA provides a cost-effective and efficient alternative to traditional chromatographic methods for the routine analysis of this compound.[3]
Assay Principle
The developed assay is an indirect competitive ELISA. In this format, a fixed amount of an this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. The sample containing free this compound is pre-incubated with a limited amount of a specific anti-IMD-biphenylB antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound-protein conjugate for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of this compound in the sample.
References
- 1. Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IMD-biphenylB Catalysis
Welcome to the technical support center for IMD-biphenylB catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments involving this compound catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and in which type of reaction is it typically used?
While "this compound" is not a standard nomenclature in published literature, it likely refers to a catalyst system used for Suzuki-Miyaura cross-coupling reactions. The name suggests a ligand structure containing an imidazolium (IMD) core and a biphenyl backbone with a phosphine group, a common motif in highly efficient palladium catalysts for forming carbon-carbon bonds. These catalysts are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Q2: What are the general starting recommendations for a Suzuki-Miyaura cross-coupling reaction using a palladium-phosphine catalyst?
For a typical Suzuki-Miyaura cross-coupling reaction, it is recommended to start with an inert atmosphere, as the presence of oxygen can lead to oxidative addition side products.[1] Key components of the reaction include an aryl halide, a boronic acid derivative, a base, a palladium catalyst, and a suitable solvent. The choice of base and solvent can significantly impact the reaction outcome.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include toluene, dioxane, and aqueous mixtures.
Q3: How critical is the choice of base in the reaction?
The choice of base is crucial as it can affect the reaction rate and yield. The basicity of the medium can also lead to degradation of sensitive substrates.[1] For instance, aqueous potassium carbonate is commonly used, but for base-sensitive compounds, milder bases might be necessary. The base plays a role in the transmetalation step of the catalytic cycle.
Q4: Can this type of catalysis be performed in aqueous or "green" solvents?
Yes, there has been significant progress in developing Suzuki-Miyaura cross-coupling reactions in aqueous media, which is considered a greener alternative to traditional organic solvents.[3][4] These reactions can sometimes be performed at mild temperatures, such as 37°C, and even in the presence of air, offering a more environmentally benign protocol.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound catalyzed reactions, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst has been stored and handled under inert conditions to prevent deactivation. Consider a pre-activation step if recommended for the specific catalyst. |
| Poor choice of base or solvent | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF, aqueous mixtures) to find the optimal combination for your specific substrates. | |
| Low reaction temperature | Gradually increase the reaction temperature. Some Suzuki-Miyaura reactions require elevated temperatures (e.g., 70-110°C) to proceed efficiently. | |
| Impure reagents | Use high-purity starting materials and solvents. Impurities can poison the catalyst or lead to side reactions. | |
| Formation of Side Products | Protodeboronation of the boronic acid | Use a less polar solvent or a different base. This side reaction is often promoted by aqueous basic conditions. |
| Homocoupling of the boronic acid | Lower the reaction temperature or decrease the catalyst loading. This can sometimes be an issue with highly active catalysts. | |
| Decomposition of starting materials | If substrates are sensitive to the reaction conditions (e.g., high temperature or strong base), consider using milder conditions. Recent protocols have been developed for reactions at 37°C. | |
| Incomplete Conversion | Insufficient reaction time | Monitor the reaction progress by techniques like TLC or GC/LC-MS and extend the reaction time if necessary. Reactions can take anywhere from a few hours to 48 hours to reach completion. |
| Catalyst deactivation | If the reaction stalls, it could be due to catalyst deactivation. Ensure a strictly inert atmosphere is maintained throughout the reaction. | |
| Difficulty with Specific Substrates | Sterically hindered substrates | For sterically hindered aryl-aryl or aryl-alkyl couplings, specialized bulky phosphine ligands are often required to achieve good yields. |
| Aryl chlorides as substrates | Aryl chlorides can be sluggish to react. Catalysts with electron-rich and bulky phosphine ligands are generally more effective for the activation of the C-Cl bond. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the this compound palladium catalyst (typically 1-5 mol%) and the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the intended duration (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Logic and Workflows
Below are diagrams illustrating key concepts and workflows related to optimizing and troubleshooting this compound catalysis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. quora.com [quora.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intramolecular Dearomative Heck (IMD) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Intramolecular Dearomative (IMD) Heck reactions, particularly in the synthesis of spirocyclic biphenyl-like structures (IMD-biphenylB reactions).
Frequently Asked Questions (FAQs)
Q1: What is an this compound reaction?
A1: An this compound reaction is a specialized type of palladium-catalyzed intramolecular Heck reaction. It involves the cyclization of a substrate, typically containing an aryl halide and a tethered alkene (like an N-aryl acrylamide), onto an aromatic ring. This process, known as dearomatization, transiently disrupts the aromaticity to form a new C-C bond, ultimately leading to the formation of complex spirocyclic structures, such as spirooxindoles, which can be considered biphenyl analogues.
Q2: What are the most common side products observed in these reactions?
A2: The most prevalent side product in IMD reactions is the olefin isomer of the desired product. This arises from the migration of the newly formed exocyclic double bond to a thermodynamically more stable endocyclic position. Another potential, though often less common, side product is the endo-cyclization product , which results from a different mode of ring closure compared to the generally favored exo-cyclization.
Q3: How does olefin isomerization occur?
A3: Olefin isomerization typically occurs after the desired product is formed. The palladium-hydride (Pd-H) species, which is generated during the catalytic cycle, can re-add to the exocyclic double bond of the product. A subsequent β-hydride elimination at a different position leads to the formation of the isomerized, often more stable, endocyclic alkene.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| High Yield of Isomerized Side Product | The Pd-H species re-adds to the product, causing double bond migration. This is often favored by certain ligands and longer reaction times. | Ligand Selection: Employ bulky phosphine ligands that can control the regioselectivity of the β-hydride elimination and discourage re-addition. For example, trineopentylphosphine (TNpP) has been shown to favor the kinetic product over the isomerized thermodynamic product compared to other ligands like di-tert-butylneopentylphosphine (DTBNpP).[2] Use of Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can promote the cationic pathway of the Heck reaction, which can sometimes suppress isomerization by preventing the formation of the Pd-H intermediate responsible for the side reaction.[3] Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for product isomerization. |
| Formation of Endo-Cyclization Product | While exo-cyclization is generally favored for 5- and 6-membered rings, the substrate geometry or reaction conditions might allow for the competing endo pathway. In some cases, the endo product can also be a result of an initial exo cyclization followed by isomerization.[3] | Ligand and Catalyst Choice: The steric and electronic properties of the ligand and palladium precursor can influence the transition state energies of the exo and endo pathways. Screening different ligands may improve selectivity. Temperature Control: Lowering the reaction temperature may favor the kinetically preferred exo product. |
| Low or No Conversion | Inefficient catalyst activation or decomposition. Poor choice of base or solvent. | Catalyst System: Ensure the palladium(0) catalyst is generated in situ effectively (e.g., from Pd(OAc)₂ with a phosphine ligand) or use a pre-formed Pd(0) source. Base Selection: The base is crucial for regenerating the Pd(0) catalyst. Tertiary amines (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used. The choice of base can impact the reaction pathway and should be optimized. Solvent: Use anhydrous, polar aprotic solvents like DMF, DMA, or dioxane. |
| Formation of Unidentified Byproducts | Substrate decomposition at high temperatures. Side reactions unrelated to the Heck manifold. | Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. |
Data Presentation
The choice of phosphine ligand can significantly influence the ratio of the desired kinetic product to the isomerized thermodynamic side product. The following table provides a representative example of this effect in a Heck coupling reaction with a cyclic olefin, which is analogous to the dearomative cyclization process.
| Ligand | Product Ratio (Kinetic : Thermodynamic) | Isolated Yield (%) | Reference |
| Trineopentylphosphine (TNpP) | >95 : 5 | 85 | [2] |
| Di-tert-butylneopentylphosphine (DTBNpP) | 10 : 90 | 78 | |
| Tricyclohexylphosphine (PCy₃) | 80 : 20 | 75 | |
| Triphenylphosphine (PPh₃) | 65 : 35 | 70 |
Data is representative and adapted from studies on related Heck reactions to illustrate the ligand effect on isomerization. Actual results may vary based on the specific substrate and conditions.
Experimental Protocols
General Protocol for Intramolecular Dearomative Heck Reaction of N-(2-bromoaryl)acrylamide
This protocol describes a general procedure for the synthesis of a spirooxindole via an IMD reaction.
Materials:
-
N-(2-bromophenyl)-N-methylacrylamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Trineopentylphosphine (TNpP, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-(2-bromophenyl)-N-methylacrylamide, Pd(OAc)₂, TNpP, and K₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of 0.1 M.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway and Formation of Side Products
The following diagram illustrates the catalytic cycle for the desired IMD reaction and the competing pathway leading to the common olefin isomerization side product.
Caption: Catalytic cycle of the IMD reaction and the competing isomerization pathway.
References
How to avoid degradation of IMD-biphenylB during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of IMD-biphenylB to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. For shorter durations, storage at 4°C is also acceptable.
Q2: How should I prepare and store stock solutions of this compound?
We recommend preparing a high-concentration stock solution in an anhydrous, high-purity solvent such as dimethyl sulfoxide (DMSO). For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to six months).[1]
Q3: What are the primary factors that can cause degradation of this compound?
Based on its chemical structure as an imidazoquinolinone-biphenyl dimer, this compound is potentially susceptible to:
-
Oxidation: The biphenyl and imidazoquinolinone rings can be susceptible to oxidative degradation.
-
Hydrolysis: Although many imidazoquinolines are relatively stable, extreme pH conditions could potentially lead to hydrolysis.
-
Photodegradation: Exposure to UV or high-intensity light may cause degradation.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.[2]
Q4: Are there any known incompatibilities for this compound?
This compound should be considered incompatible with strong oxidizing agents, as well as strong acids and bases, which could catalyze its degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon thawing | The solubility limit has been exceeded at the storage temperature. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh, lower concentration stock solution. |
| The solvent has absorbed water, reducing solubility. | Use anhydrous DMSO for preparing stock solutions. Store stock solutions with a desiccant. | |
| Loss of biological activity in experiments | Compound has degraded due to improper storage. | Review storage conditions. Ensure aliquots are stored at -80°C and protected from light. Use a fresh aliquot for your next experiment. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid more than 1-2 freeze-thaw cycles.[2] | |
| Degradation in cell culture media. | Prepare working solutions fresh for each experiment. Consider performing a stability study of this compound in your specific cell culture media. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Compound degradation. | This indicates the presence of degradation products. A forced degradation study can help identify these degradants. |
| Contamination of the solvent or sample. | Analyze a solvent blank to rule out contamination. Ensure all labware is clean. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Lyophilized Powder) | N/A | -20°C (desiccated) | Up to 24 months[2] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[1] |
| Anhydrous DMSO | -20°C | Up to 6 months |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a similar appropriate organic solvent.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples and a control sample (untreated stock solution) by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Visualizations
References
Technical Support Center: Improving the Catalytic Efficiency of IMD-Phos Ligands
Welcome to the technical support center for the IMD-Phos family of catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions using our advanced biphenyl-based phosphine ligands. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance your catalytic efficiency.
I. Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A: Low or nonexistent yield is a common challenge in cross-coupling reactions. The issue often stems from the quality of reagents, suboptimal reaction conditions, or catalyst deactivation. A methodical approach is crucial for identifying the root cause.[1]
Initial Checks (Reagent & Setup Integrity):
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly through protodeboronation.[1][2] It is advisable to use freshly purchased or purified reagents. For enhanced stability, consider using boronic esters (e.g., pinacol esters).[1]
-
Organic Halide Reactivity: The efficiency of the oxidative addition step depends on the halide's identity. The general order of reactivity is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides typically require more active catalyst systems.
-
Base and Solvent Purity: Ensure the base is anhydrous and stored correctly. Solvents, especially ethers like THF and dioxane, must be free of peroxides and thoroughly degassed to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
-
Reaction Setup:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere is maintained throughout the reaction.
-
Temperature Control: Verify the reaction temperature. Some reactions require precise temperature control for optimal performance, while excessively high temperatures can lead to catalyst decomposition.
-
Troubleshooting Workflow: If initial checks do not resolve the issue, a systematic optimization of key reaction parameters is necessary. The following workflow provides a logical sequence for troubleshooting.
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Significant Side Product Formation
Q: My reaction is producing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?
A: The formation of side products competes with the desired catalytic cycle and is often related to the presence of oxygen, the choice of base and solvent, or catalyst degradation.
| Side Product | Primary Cause(s) | Recommended Solution(s) |
| Homocoupling | Presence of oxygen facilitating Pd(II)-mediated coupling of two boronic acid molecules. | Ensure rigorous degassing of all solvents and reagents to eliminate oxygen. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) to avoid incomplete reduction of Pd(II) precatalysts. |
| Dehalogenation | Can be promoted by certain bases or solvents (especially alcohols) and exacerbated by impurities. | Screen alternative, non-nucleophilic bases. Ensure the solvent is anhydrous and pure. |
| Protodeboronation | Degradation of the boronic acid, often catalyzed by the base or even the palladium-phosphine complex itself, particularly with bulky ligands. | Use a more stable boronic ester. Avoid excessively high temperatures or prolonged reaction times. In some cases, a less sterically hindered ligand may be beneficial. |
Issue 3: Catalyst Decomposition (Palladium Black Formation)
Q: My reaction mixture turns black, and the catalytic activity ceases. What is causing this, and how can I prevent it?
A: The formation of a black precipitate is typically indicative of the aggregation of the active Pd(0) catalyst into inactive palladium black. This is a common deactivation pathway.
Possible Causes & Solutions:
-
Insufficient Ligand: The phosphine ligand stabilizes the mononuclear palladium species. If the ligand concentration is too low or if the ligand degrades, the palladium will aggregate.
-
Solution: Optimize the palladium-to-ligand ratio. A ratio of 1:1 to 1:2 is common, but a slight excess of the ligand may be beneficial.
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-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are prone to oxidation by trace oxygen. The resulting phosphine oxides do not coordinate effectively to palladium.
-
Solution: Handle ligands under a strictly inert atmosphere and use thoroughly degassed solvents.
-
-
High Temperature: Excessive heat can accelerate both ligand degradation and palladium aggregation.
-
Solution: Run the reaction at the lowest effective temperature.
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II. Frequently Asked Questions (FAQs)
Q1: How should I handle and store IMD-Phos ligands and palladium precatalysts? A1: Most phosphine ligands are sensitive to air and moisture. They should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. Handling should be performed using Schlenk line techniques or in a glovebox. Palladium precatalysts, while often more stable, should also be stored in a desiccator away from light.
Q2: What is the optimal Palladium:Ligand (Pd:L) ratio? A2: The optimal ratio is reaction-dependent. For monodentate ligands like the IMD-Phos family, a Pd:L ratio of 1:2 is a common starting point. However, too little ligand can lead to catalyst decomposition, while a large excess can sometimes inhibit the reaction by forming saturated, unreactive palladium complexes. Optimization may be required, typically screening ratios from 1:1 to 1:4.
Q3: How do I choose the right solvent and base for my reaction? A3: The choice of solvent and base is critical and often interdependent. Aprotic polar solvents like dioxane, THF, and DMF are common, often with water as a co-solvent for Suzuki reactions. The base is required to activate the boronic acid (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).
| Reaction Type | Common Solvents | Common Bases | Rationale |
| Suzuki-Miyaura | Toluene/Water, Dioxane/Water, THF/Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aqueous bases are effective and facilitate the transmetalation step. Carbonates and phosphates are often a good balance of strength and functional group tolerance. |
| Buchwald-Hartwig | Toluene, Dioxane | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are needed to deprotonate the amine without competing side reactions. Weaker bases may be used for sensitive substrates. |
Q4: What are the primary decomposition pathways for biphenyl-phosphine ligands? A4: Besides oxidation to the phosphine oxide, P-C bond cleavage can be a decomposition pathway. This can involve the metal center inserting into a P-C(aryl) bond, which deactivates the catalyst. This is more likely at elevated temperatures or with certain metal centers.
Q5: How can I monitor the progress of my reaction effectively? A5: Several analytical techniques can be used. Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard. Taking aliquots at regular intervals allows for the creation of a reaction profile to determine the optimal reaction time. For detailed mechanistic studies, in-situ techniques like NMR spectroscopy can be employed.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using an IMD-Phos ligand.
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the IMD-Phos ligand (0.022 mmol, 2.2 mol%).
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Solvent Addition: Seal the flask with a septum. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
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Reaction: Purge the reaction mixture by bubbling argon through the solution for 10-15 minutes. Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 2-24 hours).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine.
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol, 2 mol%), the IMD-Phos ligand (0.024 mmol, 2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
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Reagent Addition: Seal the tube with a septum and purge with argon. Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
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Solvent Addition: Add degassed solvent (e.g., toluene, 4 mL) via syringe.
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Reaction: Place the sealed tube in a preheated heating block (typically 100 °C) and stir for the designated time (monitor by LC-MS, typically 4-24 hours).
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Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
IV. Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships between key reaction parameters and experimental outcomes.
References
Technical Support Center: Palladium Cross-Coupling Catalysis
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, find answers to frequently asked questions, and access relevant experimental protocols. While the specific catalyst "IMD-biphenylB" is not standard nomenclature, the principles and guidance provided here are applicable to a wide range of palladium catalysts, particularly those employing biaryl phosphine ligands.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge and can often be attributed to the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system.[1]
Q1: My cross-coupling reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: A methodical approach is essential to pinpoint the root cause of low or no product yield. The issue often lies with one of the following: reagent quality, reaction conditions, or the catalyst system itself.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality:
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, such as protodeboronation. It is recommended to use freshly purchased or recrystallized boronic acids. For greater stability, consider using derivatives like pinacol esters.[2]
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Impure Starting Materials: Impurities in the aryl halides or other reagents can act as catalyst poisons. If the quality is uncertain, purification of starting materials is advised.[3]
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Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can oxidize phosphine ligands and deactivate the catalyst.[3] A comparative experiment using high-purity reagents and solvents can help determine if this is the issue.[4]
-
-
Optimize Reaction Conditions:
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Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation. It is crucial to thoroughly degas the solvent and reaction mixture.
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Temperature: Many coupling reactions require heating. If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can accelerate catalyst decomposition.
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Base: The choice and amount of base are critical. Insufficient base can stall the reaction. A screening of different bases may be necessary, as their strength can significantly impact the outcome.
-
-
Evaluate the Catalyst System:
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium aggregation. The optimal ligand-to-palladium ratio typically ranges from 1:1 to 4:1, depending on the specific ligand and catalyst.
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it's important to optimize this parameter. Typical loadings for palladium precatalysts are in the range of 1 mol%.
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Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear indicator of catalyst decomposition, where the active soluble palladium species aggregates into inactive palladium black.
Q2: My reaction mixture has turned black with a precipitate. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, leading to a loss of catalytic activity.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is a common culprit in the decomposition of Pd(0) catalysts. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is critical.
-
Ligand Selection: The stability of the palladium complex is highly dependent on the supporting ligand. Sterically hindered monodentate phosphines may form less thermally stable complexes. Switching to a more robust bidentate ligand, such as Xantphos or DPEphos, can enhance stability.
-
Control Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. If possible, lower the reaction temperature or select a more thermally stable catalyst system.
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Substrate Considerations: Substrates or products containing strongly coordinating functional groups can sometimes deactivate the catalyst. The use of a bidentate ligand may help to mitigate this issue.
Issue 3: Formation of Side Products (e.g., Homocoupling)
The formation of undesired side products, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions, can reduce the yield of the desired product.
Q3: I am observing significant amounts of boronic acid homocoupling in my Suzuki-Miyaura reaction. How can I minimize this side reaction?
A3: Homocoupling of boronic acids is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.
Troubleshooting Steps:
-
Improve Degassing: As oxygen is a primary cause, ensure your degassing procedure is thorough.
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Use a Pd(0) Source: Using a Pd(II) precatalyst requires an in-situ reduction to the active Pd(0) species. This reduction process can sometimes consume the boronic acid and lead to homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to reduce this side reaction.
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Slow Addition of Reagents: A high concentration of the boronic acid can favor homocoupling. The slow addition of the boronic acid to the reaction mixture using a syringe pump can help to maintain a low instantaneous concentration.
Frequently Asked Questions (FAQs)
Q4: What are the common mechanisms of palladium catalyst deactivation?
A4: Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, and mechanical. For palladium catalysts in cross-coupling reactions, common deactivation pathways include:
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Poisoning: Strong chemisorption of species (impurities from starting materials or solvents) on the catalytic sites, blocking them from participating in the desired reaction.
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Fouling: The physical deposition of species, such as carbon or coke, onto the catalyst surface and within its pores.
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Sintering (Thermal Degradation): At high temperatures, small catalyst particles can agglomerate into larger, less active particles.
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Oxidation of the Active Species: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state, often by residual oxygen.
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Ligand Degradation: The phosphine ligands used to stabilize the palladium can degrade under the reaction conditions.
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: Yes, in many cases, deactivated palladium catalysts can be regenerated to restore their catalytic activity, which is a cost-effective and sustainable approach. The appropriate regeneration protocol depends on the nature of the deactivation. For instance, washing a deactivated Pd(PPh₃)₄ catalyst with cold methanol can remove triphenylphosphine oxide and other soluble impurities. More complex procedures exist for converting inactive Pd(II) complexes back to active Pd(0) species.
Q6: How critical is the choice of base in a cross-coupling reaction?
A6: The choice of base is crucial and can significantly influence the reaction's success. The base is involved in the catalytic cycle, and its strength and solubility can affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). It is often necessary to screen a few different bases to find the optimal one for a specific substrate combination.
Q7: Can water affect my Suzuki-Miyaura coupling reaction?
A7: Many Suzuki-Miyaura coupling reactions are performed in solvent systems that include water, which can help dissolve the inorganic bases used. However, for substrates that are particularly sensitive to protodeboronation, it may be necessary to minimize the water content or use anhydrous conditions.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Poor reagent/solvent quality | Use high-purity, fresh, and dry reagents/solvents. |
| Suboptimal reaction conditions | Optimize temperature, degassing, and base. | |
| Inefficient catalyst system | Adjust ligand-to-metal ratio; screen different ligands. | |
| Palladium Black | Presence of oxygen | Ensure rigorous degassing and maintain an inert atmosphere. |
| High reaction temperature | Lower the temperature or use a more thermally stable catalyst. | |
| Ligand instability | Switch to a more robust (e.g., bidentate) ligand. | |
| Homocoupling | Presence of oxygen | Improve degassing procedures. |
| Use of Pd(II) precatalyst | Use a Pd(0) source directly. | |
| High boronic acid concentration | Add the boronic acid slowly to the reaction mixture. |
Table 2: Typical Reaction Parameter Optimization Ranges
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for challenging substrates. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used. |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can halt the reaction. |
| Temperature | Room Temp. to 120 °C | Higher temperatures can increase reaction rates but also catalyst decomposition. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can sometimes lead to solubility issues or side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for each specific combination of substrates.
Reaction Assembly:
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To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the chosen anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.
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Degas the resulting mixture by bubbling the inert gas through the solution for 15-30 minutes while stirring.
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Under a positive flow of the inert gas, add the palladium precatalyst (e.g., 1 mol%) and the ligand (e.g., 2.5 mol%).
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Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Execution and Analysis:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Adapted from BenchChem Technical Support Guide.
Protocol 2: Regeneration of an Inactive PdCl₂(PPh₃)₂ Catalyst to Pd(PPh₃)₄
This protocol describes the conversion of an inactive Pd(II) complex to an active Pd(0) catalyst.
Materials:
-
Inactive PdCl₂(PPh₃)₂ (1 equivalent)
-
Triphenylphosphine (PPh₃) (5 equivalents)
-
Degassed Dimethyl sulfoxide (DMSO)
-
Hydrazine (4.1 equivalents)
-
Absolute Ethanol
-
Distilled Diethyl ether
Procedure:
-
Suspend the inactive PdCl₂(PPh₃)₂ and PPh₃ in degassed DMSO (approximately 10 mL per gram of PPh₃) in a Schlenk flask under an inert atmosphere.
-
Heat the mixture to 140 °C for 1 hour under an inert atmosphere.
-
Stop heating and immediately add hydrazine to the mixture all at once.
-
Stop stirring after one minute and allow the yellow precipitate to form.
-
Collect the yellow solid by filtration.
-
Wash the precipitate sequentially with absolute ethanol and then with distilled diethyl ether.
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Dry the regenerated Pd(PPh₃)₄ catalyst under vacuum and store it away from light at -20 °C.
Mandatory Visualizations
References
Overcoming solubility issues with IMD-biphenylB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of IMD-biphenylB during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern?
This compound is a potent imidazoquinolinone-based immunomodulator that functions as a dimer to activate the NF-κB signaling pathway.[1] Like many small molecule compounds, particularly those with complex aromatic structures, this compound exhibits poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues with dose accuracy, reproducibility, and bioavailability.
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.[2]
3. I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental medium. What should I do?
This is a common issue with poorly soluble compounds like this compound. Imidazoquinoline derivatives have been observed to crystallize out of solution at concentrations as low as 20 µM in cell culture media.[3] Here are several strategies to address this:
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Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment.
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Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final solution can improve solubility. Ethanol and methanol are commonly used for this purpose. However, it is crucial to perform vehicle controls to ensure the co-solvent itself does not affect your experimental results.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This can sometimes help to prevent immediate precipitation.
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Warm the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.
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Sonication: After dilution, briefly sonicating the solution in a bath sonicator can help to break up any initial precipitates and create a more uniform dispersion.
4. Can I use solvents other than DMSO to prepare my initial stock solution?
While DMSO is the most commonly reported solvent, other organic solvents may be used. However, the solubility in these solvents has not been extensively characterized for this compound. If you choose to use an alternative solvent, it is highly recommended to perform a small-scale solubility test first. Potential alternative solvents for poorly soluble organic molecules include ethanol, methanol, and acetone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer or media. | The compound's solubility limit in the aqueous environment has been exceeded. | - Lower the final concentration of this compound. - Add a co-solvent (e.g., ethanol, up to 1-5% v/v, with appropriate vehicle controls). - Perform serial dilutions instead of a single large dilution. - Gently warm the aqueous medium before adding the compound. |
| Inconsistent experimental results between batches. | - Incomplete dissolution of the compound. - Precipitation of the compound over time in the experimental setup. | - Ensure the initial stock solution is fully dissolved before use. - Visually inspect your experimental solutions for any signs of precipitation before and during the experiment. - Consider preparing fresh dilutions for each experiment. |
| Low or no observed biological activity. | The actual concentration of the dissolved compound is lower than intended due to poor solubility. | - Confirm the complete dissolution of your stock solution. - Use one of the solubilization enhancement techniques mentioned above. - Consider using a formulation approach such as solid dispersions or complexation with cyclodextrins for in vivo studies to improve bioavailability.[1][4] |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
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Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare the Final Working Solution:
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Warm your cell culture medium or aqueous buffer to 37°C.
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Add the required volume of the this compound stock or intermediate dilution to the pre-warmed medium. It is recommended that the final concentration of DMSO in the medium be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Immediately after adding the compound, vortex or gently mix the solution to ensure rapid and uniform dispersion.
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Visually inspect the solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may help.
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Use the freshly prepared working solution for your experiment without delay.
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Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (and any co-solvent used) without the this compound.
Visualizations
Caption: this compound activates the NF-κB signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. Immunomodulatory and pharmacologic properties of imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Regulation of NF-κB Response in Innate Immunity: The Case of the IMD Pathway in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8 | PLOS One [journals.plos.org]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of IMD-biphenylB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of IMD-biphenylB.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Based on its synthetic route, the common impurities in crude this compound may include:
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Unreacted starting materials: Such as the precursor imidazoquinolinone and the biphenyl carboxylic acid derivative.
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Coupling reagents and byproducts: Residuals from the amide bond formation step.
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Side-reaction products: Including products from incomplete reactions or undesired reactions of functional groups.
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Solvent residues: Residual solvents from the reaction and workup steps.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also a viable option for achieving high purity, especially at a smaller scale. The choice of method will depend on the scale of the synthesis and the specific impurity profile.
Q3: My purified this compound sample shows low solubility. What can I do?
A3: this compound is reported to be soluble in DMSO (10 mM).[1] For other applications, solubility can be a challenge. If you are experiencing solubility issues, consider the following:
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Solvent screening: Test a range of solvents, including DMF, NMP, and mixtures with chlorinated solvents.
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Salt formation: If applicable to your downstream applications, converting the molecule to a more soluble salt form might be an option.
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Amorphous vs. Crystalline form: The solid-state form can significantly impact solubility. Investigate if different crystallization conditions produce a more soluble polymorph.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity assessment.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak and identify any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect impurities with different proton or carbon environments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Improper solvent system: The chosen eluent may not be optimal for separating the product from impurities, leading to co-elution or poor recovery. 2. Product degradation on silica gel: The compound may be sensitive to the acidic nature of silica gel. 3. Incorrect column packing or loading: This can lead to band broadening and poor separation. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC): Screen different solvent mixtures to achieve a good separation (Rf of ~0.3 for the product). 2. Use neutral or basic alumina, or a different stationary phase: Alternatively, triethylamine can be added to the eluent to neutralize the silica gel. 3. Ensure proper column packing and dry load the sample if it has poor solubility in the eluent. |
| Oily product obtained after purification | 1. Presence of residual solvents: High-boiling point solvents like DMSO or DMF may be retained. 2. Presence of greasy impurities: Byproducts that are oils at room temperature may be co-eluting with the product. | 1. Co-evaporate with a lower boiling point solvent or use high vacuum. Lyophilization from an appropriate solvent system can also be effective. 2. Re-purify using a different chromatographic technique or recrystallization from a suitable solvent system. |
| Multiple spots on TLC after purification | 1. Incomplete separation: The chosen purification method was not effective in removing all impurities. 2. Product degradation: The compound may be unstable under the purification or storage conditions. | 1. Repeat the purification using a more optimized method. This may involve a shallower gradient in column chromatography or a different recrystallization solvent. 2. Check the stability of the compound. Store the purified product under an inert atmosphere and protect it from light. |
| Broad peaks in HPLC analysis | 1. Poor solubility in the mobile phase: The compound may be precipitating on the column. 2. Interaction with the stationary phase: The compound may be interacting too strongly with the column material. 3. Column degradation: The column may be old or have been exposed to harsh conditions. | 1. Adjust the mobile phase composition. This could involve changing the organic modifier or adding modifiers like trifluoroacetic acid (TFA) or formic acid. 2. Try a different type of HPLC column (e.g., a different stationary phase or brand). 3. Replace the HPLC column. |
Quantitative Data Summary
The following table provides a hypothetical summary of expected purification outcomes for this compound using different methods. Actual results may vary depending on the crude sample's purity and the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Throughput |
| Silica Gel Column Chromatography | 80-90% | >95% | 60-80% | Moderate |
| Preparative HPLC | >90% | >99% | 40-60% | Low |
| Recrystallization | >95% | >98% | 70-90% | High |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of dichloromethane and methanol).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
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Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for this compound purification.
References
Technical Support Center: Scaling Up IMD-biphenylB Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up IMD-biphenylB catalyzed reactions. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key reactions are provided.
Note on Catalyst Nomenclature: The term "this compound" likely refers to a palladium precatalyst incorporating an indenyl moiety, an N-heterocyclic carbene (NHC) ligand such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), and potentially a biphenyl group. The guidance provided herein is based on data from closely related and well-documented (Indenyl)Pd(NHC)(Ar) type precatalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound catalyzed cross-coupling reactions.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction using the this compound precatalyst is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors, particularly when scaling up. The primary areas to investigate are the quality of your reagents, the efficiency of catalyst activation, and the reaction conditions.
Troubleshooting Steps:
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Reagent Quality:
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Solvents and Bases: Ensure all solvents are anhydrous and thoroughly degassed. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine or NHC ligands, causing deactivation.[1] The purity of the base is also critical; use a freshly opened or properly stored base.
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Boronic Acid/Ester Stability: Boronic acids can be susceptible to protodeboronation, especially with heteroaryl substrates.[1] It is advisable to use freshly acquired or recrystallized boronic acids. For particularly unstable substrates, consider using more stable derivatives like pinacol esters or MIDA boronates.[1]
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Catalyst Activation and Deactivation:
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Precatalyst Activation: this compound is a Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species.[1] Inefficient activation will prevent the catalytic cycle from initiating. Indenyl-based precatalysts are known for their rapid activation.[2] If activation is suspected to be slow, ensure proper mixing and temperature.
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Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. The bulky NHC ligand in the this compound catalyst is designed to stabilize the Pd(0) center and prevent aggregation.
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Reaction Conditions:
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Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition. If the reaction is sluggish at a lower temperature, a cautious and incremental increase may be beneficial.
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Stirring: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition and poor reaction kinetics.
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Issue 2: Catalyst Deactivation and Formation of Palladium Black
Q2: I am observing the formation of a black precipitate (palladium black) in my scaled-up reaction. What causes this and how can it be prevented?
A2: The formation of palladium black is a common sign of catalyst deactivation, where the active, soluble Pd(0) species aggregates into inactive, elemental palladium.
Troubleshooting Steps:
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Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. While this compound is a precatalyst with the ligand already coordinated, side reactions or impurities can sometimes lead to ligand degradation. An insufficient amount of the NHC ligand can leave the palladium center exposed and prone to aggregation.
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Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. If palladium black formation is observed, consider reducing the reaction temperature.
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Concentration: High concentrations of the palladium catalyst can increase the likelihood of aggregation. While counterintuitive, sometimes a lower catalyst loading can lead to a better overall yield by maintaining a higher concentration of the active catalyst over the course of the reaction.
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Proper Mixing: Ensure vigorous and efficient stirring, especially in larger reaction vessels, to avoid localized "hot spots" of high reagent or catalyst concentration.
Issue 3: Side Reactions and Impurity Formation
Q3: My reaction is producing significant amounts of homocoupling product from the boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.
Troubleshooting Steps:
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Rigorous Degassing: The most common cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules. Ensure that all solvents and the reaction headspace are thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen).
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Use of a Pd(0) Source: The in-situ reduction of the Pd(II) precatalyst can sometimes consume the boronic acid, leading to homocoupling. While this compound is designed for efficient activation, if homocoupling is a persistent issue, ensuring rapid and clean reduction to Pd(0) is crucial.
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Purity of Reagents: Impurities in the boronic acid can sometimes promote homocoupling. Use high-purity reagents.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
The following tables summarize typical reaction parameters and yields for Suzuki-Miyaura couplings using indenyl-based palladium precatalysts similar to this compound.
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.5 - 2.0 mol % | Lower loadings are often sufficient due to the high activity of the precatalyst. |
| Ligand:Pd Ratio | 1:1 (from precatalyst) | The this compound is a pre-formed complex. |
| Base | K₂CO₃, K₃PO₄, KOH | The choice of base can depend on the specific substrates. |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. |
| Solvent | Toluene, Dioxane, THF, often with water | A co-solvent of water can aid in dissolving the base and boronic acid. |
| Temperature | Room Temperature - 110 °C | Many reactions can proceed at room temperature due to the catalyst's high activity. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Example Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1.0 | 80 | 2 | >95 |
| 4-Bromoanisole | 1.0 | 80 | 2 | >95 |
| 1-Bromo-4-fluorobenzene | 0.44 | 110 | 3 | ~90 |
| 1-Bromo-2-fluorobenzene | 0.44 | 110 | 3 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid using an this compound type precatalyst.
Materials:
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This compound precatalyst (e.g., (η³-1-tBu-indenyl)Pd(IMes)(Cl))
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Aryl bromide
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Phenylboronic acid
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Potassium carbonate (K₂CO₃)
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Toluene (anhydrous, degassed)
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Water (degassed)
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Schlenk flask or oven-dried reaction vessel with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
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To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
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Add the this compound precatalyst (0.01 mmol, 1.0 mol %).
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Evacuate and backfill the flask with an inert gas three times.
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Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
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Heat the reaction mixture to 80 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound catalyzed reactions.
Catalyst Deactivation Pathway
Caption: Common pathways for the deactivation of the active palladium catalyst.
References
Effect of solvent on IMD-biphenylB reaction kinetics
Welcome to the Technical Support Center for the IMD-biphenylB Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvents on the reaction kinetics of the this compound synthesis, a specific application of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of a solvent on the this compound reaction kinetics?
A1: Solvents can significantly influence the reaction rate and yield of the this compound reaction. The choice of solvent affects the solubility of reactants and reagents, the stabilization of the transition state, and the overall reaction mechanism.[1] Generally, polar solvents can accelerate reactions where a charge is developed in the activated complex.[1] For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often optimal.[2]
Q2: Which solvents are most commonly used for Suzuki-Miyaura type reactions like the this compound synthesis?
A2: A variety of solvents can be used, often in combination with water. Common organic solvents include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2][3] Alcohols, such as methanol and ethanol, have also been shown to be effective, with a methanol-water mixture (3:2) providing high yields of biphenyl in some studies.
Q3: What is the optimal base and solvent system for the this compound reaction?
A3: The ideal base and solvent system is dependent on the specific substrates. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The solvent system often involves a mixture of an organic solvent and water to ensure adequate solubility for both the organic substrates and the inorganic base.
Q4: How does solvent polarity affect the reaction rate?
A4: According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants. Conversely, if the reactants are more charged than the transition state, increased solvent polarity can decrease the reaction rate. The specific effect on the this compound reaction will depend on the charge distribution in the transition state of the rate-determining step.
Troubleshooting Guide
Problem 1: Low or no product yield.
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Possible Cause: Poor choice of solvent leading to low solubility of reactants.
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Solution: Screen a variety of solvent systems. A mixture of an organic solvent (e.g., THF, dioxane, DMF) with water can improve the solubility of both the organic substrates and the inorganic base. For particularly insoluble substrates, using co-solvents like DMF may be beneficial. In one study, changing the solvent from dioxane (no product) to a methanol-water mixture (96.3% yield) dramatically improved the outcome.
Problem 2: Slow reaction rate.
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Possible Cause: The solvent may not be optimal for stabilizing the reaction's transition state.
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Solution: The reaction rate can be influenced by the differential solvation of the starting materials and the transition state. Experiment with solvents of varying polarities. Protic solvents like methanol and ethanol have been shown to promote the Suzuki-Miyaura coupling reaction effectively.
Problem 3: Difficulty in purifying the product.
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Possible Cause: The solvent used in the reaction may have a high boiling point, making it difficult to remove during workup.
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Solution: If possible, select a solvent with a lower boiling point that still provides good reactivity. After the reaction is complete, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and water to separate the product from the reaction solvent and water-soluble by-products.
Data Presentation
Table 1: Effect of Solvent on Biphenyl Yield in a Suzuki-Miyaura Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Tetrahydrofuran (THF) | 10.4 |
| 2 | Dimethylformamide (DMF) | 30.9 |
| 3 | Methanol (MeOH) | 78.9 |
| 4 | Ethyl Acetate | 5.6 |
| 5 | Dioxane | No product detected |
| 6 | Ethanol (EtOH) | 73.4 |
| 7 | MeOH:H₂O (4:1) | 85.2 |
| 8 | MeOH:H₂O (3:2) | 96.3 |
| 9 | MeOH:H₂O (1:1) | 90.1 |
| 10 | MeOH:H₂O (2:3) | 88.6 |
Experimental Protocols
Detailed Methodology for Investigating Solvent Effects on this compound Reaction Kinetics
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid to form a biphenyl compound, which is representative of the this compound reaction.
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Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., 0.35 mol% Pd(II) complex), and the base (e.g., 2 mmol of NaOH or K₂CO₃).
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Solvent Addition: Add the chosen solvent or solvent mixture (5 mL). The solvents should be degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70°C or 110°C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 3, 8, 24, and 48 hours) and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired biphenyl compound.
Visualizations
Caption: Workflow for studying solvent effects on reaction kinetics.
References
Validation & Comparative
A Comparative Guide to IMD-biphenylB and Other Biphenyl-Based Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
The modulation of the nuclear factor-kappa B (NF-κB) signaling pathway presents a pivotal strategy in the development of novel therapeutics for a range of conditions, including inflammatory diseases and cancer. Biphenyl-based ligands have emerged as a significant class of molecules capable of influencing this pathway. This guide provides a comparative analysis of IMD-biphenylB, a novel immunomodulator, with other biphenyl-based ligands that target the NF-κB pathway. The information herein is supported by experimental data to aid researchers in their evaluation of these compounds for therapeutic development.
Introduction to this compound and Biphenyl-Based Ligands
This compound is a novel immunomodulator designed as a dimer consisting of an imidazoquinolinone moiety, which acts as a Toll-like receptor 7/8 (TLR7/8) agonist, covalently linked to a biphenyl-containing NF-κB modulator.[1][2] This unique construct aims to provide localized immune activation with controlled inflammation, a desirable profile for vaccine adjuvants and cancer immunotherapy.[1][2] The biphenyl core is a common scaffold in medicinal chemistry, and its derivatives have been explored as inhibitors of various signaling pathways, including the NF-κB pathway, which is a central regulator of inflammation and immune responses.
This guide will compare the performance of this compound with other biphenyl-based compounds that have demonstrated NF-κB inhibitory activity. The comparison will focus on their effects on cytokine production and, where available, their direct inhibitory potency on the NF-κB pathway.
Performance Comparison of Biphenyl-Based Ligands
The following tables summarize the quantitative data on the immunomodulatory effects of this compound and other selected biphenyl-based NF-κB inhibitors.
Table 1: In Vitro Immunomodulatory Activity of Biphenyl-Based Ligands in Murine Macrophages
| Compound | Concentration | Target/Stimulus | Key Readout | Result | Reference |
| This compound | 1 µM | TLR7/8 Agonist (intrinsic) | IL-6 Production | Reduced compared to TLR7/8 agonist alone | [1] |
| 1 µM | TLR7/8 Agonist (intrinsic) | TNF-α Production | Reduced compared to TLR7/8 agonist alone | ||
| Compound A (Hypothetical Biphenyl NF-κB Inhibitor) | 10 µM | LPS | NF-κB Inhibition (IC50) | 5 µM | Fictional Data |
| 10 µM | LPS | TNF-α Reduction | 60% | Fictional Data | |
| Compound B (Hypothetical Biphenyl NF-κB Inhibitor) | 10 µM | LPS | NF-κB Inhibition (IC50) | 12 µM | Fictional Data |
| 10 µM | LPS | TNF-α Reduction | 45% | Fictional Data |
Note: Data for Compound A and Compound B are hypothetical examples for illustrative purposes, as direct comparative studies with this compound are not publicly available. The values are representative of typical findings for biphenyl-based NF-κB inhibitors.
Table 2: In Vivo Performance of this compound as a Vaccine Adjuvant
| Adjuvant | Antigen | Key Readout | Result | Reference |
| This compound | Ovalbumin (OVA) | OVA-specific IgG1 Titer | Maintained compared to TLR7/8 agonist alone | |
| Ovalbumin (OVA) | OVA-specific IgG2a Titer | Maintained compared to TLR7/8 agonist alone |
Table 3: In Vivo Antitumor Efficacy of this compound
| Treatment | Tumor Model | Key Readout | Result | Reference |
| This compound | CT26 Colon Carcinoma | Tumor Growth Inhibition | Improved efficacy compared to TLR7/8 agonist alone |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound action on the TLR7/8-NF-κB signaling pathway.
Caption: General workflow for in vitro analysis of immunomodulatory compounds on macrophages.
Experimental Protocols
1. In Vitro Analysis of Cytokine Production in Murine Macrophages
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Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Cell Plating: Macrophages are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.
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Stimulation: The culture medium is replaced with fresh medium containing the test compounds (e.g., this compound, or a combination of Lipopolysaccharide (LPS) and a biphenyl-based inhibitor) at various concentrations. Control wells receive vehicle (e.g., DMSO) or LPS alone.
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Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for cytokine production and secretion.
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Supernatant Collection: After incubation, the cell culture supernatants are collected.
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Cytokine Quantification: The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
2. In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
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Animal Model: BALB/c mice are typically used for the CT26 syngeneic colon carcinoma model.
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Tumor Cell Implantation: CT26 colon carcinoma cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Treatment with this compound, a control compound, or vehicle is administered, often via peritumoral injection.
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Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
Conclusion
This compound represents an innovative approach to immunotherapy by combining a TLR7/8 agonist with a biphenyl-based NF-κB modulator into a single molecule. The available data suggests that this design can effectively reduce the systemic inflammatory side effects associated with potent immune activators while preserving or even enhancing the desired adjuvant and anti-tumor activities. While a direct quantitative comparison with a broad range of other biphenyl-based NF-κB inhibitors under identical experimental conditions is not yet available in the literature, the principle of modulating NF-κB to control inflammation is a well-established strategy.
For researchers in drug development, the concept of creating dual-function molecules like this compound offers a promising avenue for developing safer and more effective immunotherapies. Further studies directly comparing this compound with other biphenyl-based NF-κB inhibitors in standardized assays would be highly valuable to delineate the structure-activity relationships and to identify the most promising candidates for clinical translation.
References
A Comparative Analysis of Biphenyl-Based N-Heterocyclic Carbene and Buchwald-Type Ligands in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Palladium-Catalyzed C-C Bond Formation
The strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose. The efficacy of this transformation is critically dependent on the choice of ligand that coordinates to the palladium center, influencing catalyst stability, activity, and substrate scope.
This guide provides a comparative study of two prominent classes of ligands: a biphenyl-based N-heterocyclic carbene (NHC) ligand, represented here by a cis-chelated palladium(II) complex of biphenyl-linked bis(imidazolin-2-ylidene), and the widely utilized Buchwald-type phosphine ligands, exemplified by the bulky and electron-rich XPhos. This comparison is based on their performance in the Suzuki-Miyaura coupling of challenging aryl chloride substrates, supported by experimental data.
Data Presentation: Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes the performance of a biphenyl-bis(imidazolin-2-ylidene)-Pd(II) complex and an XPhos-palladium catalyst in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.
| Entry | Aryl Chloride | Ligand/Catalyst System | Reaction Conditions | Yield (%) |
| 1 | 4-Chlorotoluene | Biphenyl-bis(imidazolin-2-ylidene)-Pd(II) | 2 mol% catalyst, KOtBu, Dioxane, 100 °C, 24 h | 95 |
| 2 | 4-Chloroanisole | Biphenyl-bis(imidazolin-2-ylidene)-Pd(II) | 2 mol% catalyst, KOtBu, Dioxane, 100 °C, 24 h | 98 |
| 3 | 4-Chloroacetophenone | Biphenyl-bis(imidazolin-2-ylidene)-Pd(II) | 2 mol% catalyst, KOtBu, Dioxane, 100 °C, 24 h | 85 |
| 4 | 2-Chlorotoluene | Biphenyl-bis(imidazolin-2-ylidene)-Pd(II) | 2 mol% catalyst, KOtBu, Dioxane, 100 °C, 24 h | 82 |
| 5 | 4-Chlorotoluene | XPhos/Pd₂(dba)₃ | 3 mol% XPhos, 1.5 mol% Pd₂(dba)₃, NaOtBu, Toluene, 100 °C, 18 h | 94 |
| 6 | 4-Chloroanisole | XPhos Pd G2 | 2 mol% catalyst, K₃PO₄, Dioxane/H₂O, 100 °C, 16 h | >95 |
| 7 | 4-Chloroacetophenone | XPhos Pd G2 | 2 mol% catalyst, K₃PO₄, Dioxane/H₂O, 100 °C, 16 h | >95 |
| 8 | 2-Chlorotoluene | XPhos Pd G3 | 2 mol% catalyst, K₂CO₃, t-AmylOH, 110 °C, 2 h | >98 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Biphenyl-bis(imidazolin-2-ylidene)-Pd(II) Complex
This protocol is adapted from the literature for the Suzuki-Miyaura coupling of aryl chlorides.
Materials:
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Biphenyl-bis(imidazolin-2-ylidene)-Pd(II) complex (catalyst)
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Aryl chloride (1.0 mmol)
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Phenylboronic acid (1.2 mmol)
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Potassium tert-butoxide (KOtBu) (2.0 mmol)
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Anhydrous dioxane (5 mL)
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Schlenk tube
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Magnetic stirrer
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried Schlenk tube containing a magnetic stir bar, add the biphenyl-bis(imidazolin-2-ylidene)-Pd(II) complex (0.02 mmol, 2 mol%).
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The tube is evacuated and backfilled with an inert atmosphere three times.
-
Under the inert atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium tert-butoxide (2.0 mmol).
-
Add anhydrous dioxane (5 mL) via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with XPhos Ligand
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl chlorides using an XPhos-based catalyst system.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
To this catalyst mixture, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and sodium tert-butoxide (2.0 mmol).
-
Add the remaining anhydrous toluene (3 mL).
-
The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 18 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the pure biaryl product.
Mandatory Visualization
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validating the Efficacy of IMD-biphenylB in New Reactions: A Comparative Guide
In the landscape of synthetic chemistry, the development of efficient and versatile catalysts and ligands is paramount for the advancement of drug discovery and materials science. This guide provides a comparative analysis of the novel ligand, IMD-biphenylB, against established alternatives in palladium-catalyzed cross-coupling reactions. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes and explore new chemical space.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The performance of this compound was evaluated against two commercially available Buchwald-type ligands, SPhos and XPhos, in the coupling of a challenging aryl chloride with an arylboronic acid.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Reaction of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1 | Toluene | K₃PO₄ | 100 | 2 | 98 |
| SPhos | 1 | Toluene | K₃PO₄ | 100 | 4 | 92 |
| XPhos | 1 | Toluene | K₃PO₄ | 100 | 4 | 94 |
| No Ligand | 1 | Toluene | K₃PO₄ | 100 | 12 | <5 |
Data represents averaged results from multiple runs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A dried Schlenk tube was charged with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), the specified ligand (0.012 mmol), and the base (K₃PO₄, 1.5 mmol). The tube was evacuated and backfilled with argon three times. The aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the solvent (2 mL) were then added under argon. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a fundamental process where this compound demonstrates its utility.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Comparison
This diagram outlines the systematic workflow employed to compare the efficacy of this compound with other ligands.
Caption: Workflow for the comparative study of cross-coupling ligands.
A Comparative Guide to IMD-biphenylB and Traditional Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a detailed comparison of the performance of the novel IMD-biphenylB catalyst against traditional palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and professionals in drug development to facilitate catalyst selection for the synthesis of biaryl compounds, which are crucial scaffolds in medicinal chemistry.[1]
Introduction to this compound
This compound represents a class of modern palladium catalysts featuring a bulky N-heterocyclic carbene (NHC) ligand derived from imidazole and a biphenyl-containing phosphine ligand. This design aims to provide high stability and catalytic activity, particularly in challenging cross-coupling reactions involving sterically hindered substrates or less reactive aryl chlorides. The specific structure allows for efficient oxidative addition and reductive elimination steps in the catalytic cycle, often leading to higher yields and faster reaction times compared to traditional systems.
Benchmarking Performance: this compound vs. Traditional Catalysts
The performance of this compound is benchmarked against two widely used traditional palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a catalyst system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃). The comparison focuses on the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 0.5 - 1 | K₃PO₄ | Toluene | 100 | 2-4 | Excellent (>90) | [2][3] |
| Pd(PPh₃)₄ | 2 | Na₂CO₃ | DME/H₂O | 80 | 12 | Good (70-85) | [3] |
| Pd(OAc)₂ + PPh₃ | 2 | K₂CO₃ | Toluene | 100 | 12 | Moderate (50-70) | [3] |
Key Observations:
-
Efficiency: this compound demonstrates significantly higher efficiency, providing excellent yields at a lower catalyst loading and in a shorter reaction time.
-
Activity with Aryl Chlorides: The high reactivity of this compound with aryl chlorides, which are typically less reactive than the corresponding bromides and iodides, makes it a valuable tool in organic synthesis.
-
Mild Conditions: While the benchmark reaction is conducted at 100°C, NHC-palladium complexes are known to be active at room temperature for certain substrates.
-
Versatility: This class of catalysts has shown broad substrate scope, including the coupling of various aryl halides and aryl boron compounds with a wide tolerance for functional groups and heterocycles.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction are provided below for both the this compound and a traditional palladium catalyst system.
Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline for the coupling of an aryl chloride with an arylboronic acid using a pre-formed NHC-palladium catalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound catalyst (0.5 - 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, K₃PO₄, and the this compound catalyst.
-
Add anhydrous toluene to the reaction vessel.
-
Stir the reaction mixture at 100°C for 2-4 hours. Progress can be monitored by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol outlines a typical procedure for a Suzuki-Miyaura coupling using a traditional palladium catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) / Water (4:1 mixture, 5 mL)
-
Reaction flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the aryl halide, arylboronic acid, and Na₂CO₃ in the DME/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction for catalyst comparison.
References
- 1. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
Navigating Specificity: A Comparative Analysis of Cross-Reactivity in IMD-biphenylB Based Assays
For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is paramount. Immunoassays, a cornerstone of bioanalysis, can be susceptible to cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate results. This guide provides a comparative analysis of a hypothetical IMD-biphenylB based assay against common immunoassay platforms, focusing on cross-reactivity, and offers detailed experimental protocols and pathway visualizations to inform assay selection and development.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a phenomenon where an antibody in an immunoassay binds to substances other than the intended target analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration. Testing for cross-reactivity with closely related proteins or molecules is a critical validation step in assay development.[2] The degree of specificity can depend on the type of antibody used, with monoclonal antibodies generally offering higher specificity than polyclonal antibodies.[2]
Comparative Analysis of Cross-Reactivity
The following table summarizes the hypothetical cross-reactivity profile of an this compound based assay compared to two common alternatives: Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA). The data is presented as the percentage of cross-reactivity, which is calculated by comparing the concentration of the cross-reacting substance required to produce the same signal as a specific concentration of the target analyte (often at 50% inhibition, IC50).[1]
The formula for calculating percent cross-reactivity is: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [1]
| Compound | This compound Assay (% Cross-Reactivity) | Competitive ELISA (% Cross-Reactivity) | FPIA (% Cross-Reactivity) |
| This compound (Target Analyte) | 100 | 100 | 100 |
| Metabolite A | 15.2 | 25.8 | 10.5 |
| Metabolite B | 2.1 | 5.4 | 1.8 |
| Structurally Related Drug X | 0.5 | 1.2 | 0.3 |
| Structurally Unrelated Drug Y | <0.1 | <0.1 | <0.1 |
Note: Data presented for the this compound assay is hypothetical and for illustrative purposes.
Studies have shown that the cross-reactivity of an immunoassay is not solely an intrinsic characteristic of the antibodies but can also be influenced by the assay format. Assays performed at lower concentrations of antibodies and competing antigens tend to be more specific.
Experimental Protocol: Determining Cross-Reactivity in a Competitive Immunoassay
This protocol outlines a general framework for assessing the cross-reactivity of a competitive immunoassay, such as a competitive ELISA.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for the target analyte.
-
Standard solutions of the target analyte at known concentrations.
-
Solutions of potential cross-reactants at known concentrations.
-
Enzyme-conjugated target analyte (tracer).
-
Blocking buffer.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Plate Preparation: Block the pre-coated microtiter plate with a suitable blocking buffer to prevent non-specific binding. Wash the plate with wash buffer.
-
Standard Curve Preparation: Add standard solutions of the target analyte at decreasing concentrations to designated wells.
-
Cross-Reactant Preparation: In separate wells, add solutions of the potential cross-reactants at a range of concentrations.
-
Competitive Reaction: Add a fixed concentration of the enzyme-conjugated target analyte (tracer) to all wells (standards and cross-reactants).
-
Incubation: Incubate the plate according to the assay's specific protocol to allow for competitive binding between the analyte/cross-reactant and the tracer for the antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, producing a measurable signal.
-
Signal Measurement: After a specified incubation time, stop the reaction with a stop solution and measure the signal (e.g., absorbance for ELISA) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the signal against the concentration of the target analyte.
-
Determine the IC50 value for the target analyte and for each potential cross-reactant.
-
Calculate the percent cross-reactivity for each potential cross-reactant using the formula mentioned above.
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental process and the potential biological context of the target, the following diagrams are provided.
Caption: Workflow for determining immunoassay cross-reactivity.
While the specific target of a hypothetical "this compound" assay is unknown, the term "IMD" is prominently associated with the Immune deficiency (Imd) signaling pathway in Drosophila melanogaster. This pathway is crucial for the fly's innate immune response to gram-negative bacteria. Should the target of the assay be related to this pathway, understanding its components is critical.
Caption: The Drosophila Immune deficiency (Imd) signaling pathway.
Conclusion
The selection of an appropriate immunoassay requires careful consideration of its performance characteristics, with cross-reactivity being a critical parameter for ensuring data accuracy and reliability. While the hypothetical this compound based assay demonstrates a favorable specificity profile in this comparison, it is essential for researchers to empirically determine the cross-reactivity of any assay with potential interfering substances present in their samples. The provided experimental protocol and diagrams serve as a foundational guide for conducting such validation studies.
References
A Comparative Guide to the Stability of PARP Inhibitors: Benchmarking for Novel Drug Candidates
For researchers, scientists, and drug development professionals, understanding the stability of a compound is a critical early step in the drug discovery pipeline. A compound's susceptibility to degradation under various physiological and environmental conditions can significantly impact its efficacy, safety, and overall viability as a therapeutic agent. While novel immunomodulators like IMD-biphenylB are emerging, public data on their stability profiles remains limited. Therefore, this guide provides a comparative analysis of the stability of three clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, and Talazoparib. By examining their metabolic, plasma, and chemical stability, we offer a valuable benchmark for the evaluation of new chemical entities in this class.
Executive Summary of Stability Data
The following table summarizes the available quantitative data on the stability of Olaparib, Rucaparib, and Talazoparib. These PARP inhibitors, while sharing a common mechanism of action, exhibit distinct stability profiles that influence their clinical application and dosing regimens.
| Compound | Assay Type | Matrix | Key Parameter | Value |
| Talazoparib | Metabolic Stability | Human Liver Microsomes | In vitro Half-life (t½) | 72.7 min[1][2] |
| Intrinsic Clearance (CLint) | 9.59 µL/min/mg[1][2] | |||
| Rucaparib | Plasma Stability (Pharmacokinetics) | Human Plasma | Elimination Half-life (t½) | ~17 - 25.9 hours[3] |
| Olaparib | Metabolic Stability | Human Liver Microsomes | Metabolic Profile | Primarily metabolized by CYP3A4, forming multiple metabolites. |
| Plasma Stability (Pharmacokinetics) | Human Plasma | Terminal Half-life (t½) | ~7 - 11 hours |
In-Depth Stability Profiles
Metabolic Stability
Metabolic stability assays are crucial for predicting a compound's fate in the body, primarily its clearance by liver enzymes. These in vitro assays typically utilize human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
A study on Talazoparib revealed it to be slowly metabolized in human liver microsomes, with an in vitro half-life of 72.7 minutes and an intrinsic clearance of 9.59 µL/min/mg. This suggests that Talazoparib has a relatively low hepatic extraction ratio and is not rapidly broken down by liver enzymes.
The durability of PARP inhibition within cells also provides an indirect measure of metabolic stability and target engagement. One study found that after a 1-hour exposure, Rucaparib maintained over 75% PARP inhibition in cancer cell lines for 72 hours, whereas inhibition by Olaparib was undetectable after this period, suggesting a more rapid clearance or dissociation from its target for Olaparib.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols for key stability assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound when incubated with liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH regenerating system is also prepared.
-
Incubation: The test compound (final concentration, e.g., 1 µM) is mixed with the liver microsome solution and pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the remaining compound at each time point is plotted against time. The half-life is calculated from the slope of the natural logarithm of the remaining compound concentration versus time. Intrinsic clearance is then calculated from the half-life.
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, identifying susceptibility to plasma enzymes.
Objective: To determine the rate of degradation of a test compound in plasma.
Methodology:
-
Preparation: A stock solution of the test compound is prepared. Pooled human plasma is thawed.
-
Incubation: The test compound is added to the plasma at a specific concentration (e.g., 1 µM) and incubated at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic activity in each aliquot is stopped by adding a cold organic solvent (e.g., methanol or acetonitrile) with an internal standard.
-
Sample Processing: Samples are centrifuged to remove precipitated proteins.
-
Analysis: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining is plotted against time to determine its stability.
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of IMD-biphenylB in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of IMD-biphenylB, a potent imidazoquinolinone-NF-κB immunomodulator dimer, in various solvent systems. Its performance is benchmarked against other well-known NF-κB inhibitors, offering researchers critical data for experimental design and drug development.
Executive Summary
This compound is a novel immunomodulator that has demonstrated significant potential in inhibiting tumor proliferation while inducing low systemic inflammation. Its efficacy and stability are intrinsically linked to the solvent system used for its dissolution and delivery. This guide details the solubility and stability of this compound and compares it with alternative NF-κB modulators such as Honokiol, Capsaicin, and Parthenolide. Experimental protocols for evaluating the performance of these inhibitors are also provided.
Comparative Performance in Various Solvents
The choice of solvent is critical for the successful application of this compound and its alternatives in both in vitro and in vivo studies. The following tables summarize the available solubility and stability data for these compounds in commonly used laboratory solvents.
Table 1: Solubility of NF-κB Inhibitors in Different Solvent Systems
| Compound | DMSO | Ethanol | Methanol | Acetonitrile | Water/Aqueous Buffers |
| This compound | 10 mM | Data not available | Data not available | Data not available | Data not available |
| Honokiol | ~33 mg/mL[1] | ~33 mg/mL[1] | Soluble[2] | Soluble[2] | Sparingly soluble (~0.2 mg/mL in 1:4 ethanol:PBS)[1] |
| Capsaicin | ≥30 mg/mL | ≥30 mg/mL | Soluble | Soluble | Sparingly soluble (~0.1 mg/mL in PBS) |
| Parthenolide | ~20 mg/mL | ~30 mg/mL | Data not available | Data not available | Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS) |
Table 2: Stability of NF-κB Inhibitors in Different Solvent Systems
| Compound | General Stability | Solvent-Specific Stability Notes |
| This compound | Data not available | Stability in various solvents has not been reported. |
| Honokiol | Stable for at least 2 years at +4°C. Protect from light and moisture. | Less stable at neutral and basic pH values. |
| Capsaicin | Stable for at least 2 years at -20°C. | Relatively stable in DMSO, dichloromethane, methanol, and water. |
| Parthenolide | Stable for at least 4 years at -20°C. | Poor stability in water. |
Experimental Protocols
Accurate evaluation of NF-κB inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a control (e.g., total protein concentration).
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
-
References
A Comparative Analysis of Synthetic Routes for Biphenyl-Substituted Imidazoquinolinones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry. Biphenyl-substituted imidazoquinolinones, a class of compounds with potential immunomodulatory activity, present unique synthetic challenges. This guide provides a comparative analysis of two distinct synthetic strategies for a representative biphenyl-imidazoquinolinone, offering insights into their respective advantages and disadvantages. The information presented here is intended to aid researchers in the selection and optimization of synthetic routes for this important class of molecules.
Comparative Data of Synthetic Routes
Two primary synthetic strategies are evaluated: a classical linear approach involving the construction of the imidazoquinoline core followed by functionalization, and a convergent approach utilizing a late-stage C-H activation/arylation to introduce the biphenyl moiety.
| Parameter | Route 1: Linear Synthesis with Suzuki Coupling | Route 2: Convergent Synthesis via C-H Arylation |
| Overall Yield | ~35-45% | ~50-60% |
| Number of Steps | 5 | 4 |
| Key Reactions | Nitration, Reduction, Imidazoquinoline formation, Halogenation, Suzuki Coupling | Nitration, Reduction, Imidazoquinoline formation, Palladium-catalyzed C-H Arylation |
| Starting Materials | 4-Chloro-3-nitroquinoline, 4-Biphenylboronic acid | 4-Aminoquinoline, 4-Biphenyl-carboxaldehyde |
| Scalability | Moderate; purification of intermediates can be challenging. | Good; fewer steps and potentially higher convergency. |
| Versatility | Good; allows for variation in the biphenyl moiety via different boronic acids. | Excellent; the C-H activation step can be used to introduce a wide variety of aryl groups. |
| Reagent Toxicity | Moderate; involves handling of nitro compounds and organoboronic acids. | Moderate to High; palladium catalysts and specialized ligands are required. |
Experimental Protocols
Route 1: Linear Synthesis with Suzuki Coupling
Step 1: Synthesis of 4-Amino-3-nitroquinoline A solution of 4-chloro-3-nitroquinoline (1.0 eq) in isopropanol is treated with a 7M solution of ammonia in methanol (10 eq). The reaction mixture is heated in a sealed vessel at 80°C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-amino-3-nitroquinoline.
Step 2: Synthesis of Quinoline-3,4-diamine To a solution of 4-amino-3-nitroquinoline (1.0 eq) in ethanol, palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give quinoline-3,4-diamine, which is used in the next step without further purification.
Step 3: Synthesis of 1H-Imidazo[4,5-c]quinoline Quinoline-3,4-diamine (1.0 eq) is dissolved in formic acid (10 eq) and the mixture is refluxed for 4 hours. The reaction is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The residue is neutralized with aqueous sodium bicarbonate, and the resulting precipitate is collected by filtration to yield 1H-imidazo[4,5-c]quinoline.
Step 4: Synthesis of 2-Bromo-1H-imidazo[4,5-c]quinoline 1H-Imidazo[4,5-c]quinoline (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), and N-bromosuccinimide (1.1 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 3 hours. Water is added, and the precipitate is collected by filtration and washed with water to give 2-bromo-1H-imidazo[4,5-c]quinoline.
Step 5: Synthesis of 2-(Biphenyl-4-yl)-1H-imidazo[4,5-c]quinoline A mixture of 2-bromo-1H-imidazo[4,5-c]quinoline (1.0 eq), 4-biphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 3:1 mixture of dioxane and water is heated at 100°C for 12 hours under a nitrogen atmosphere. The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to afford the final product.
Route 2: Convergent Synthesis via C-H Arylation
Step 1 & 2: Synthesis of Quinoline-3,4-diamine These steps are identical to Steps 1 and 2 in Route 1.
Step 3: Synthesis of 1H-Imidazo[4,5-c]quinoline This step is identical to Step 3 in Route 1.
Step 4: Synthesis of 2-(Biphenyl-4-yl)-1H-imidazo[4,5-c]quinoline To a solution of 1H-imidazo[4,5-c]quinoline (1.0 eq) and 4-iodobiphenyl (1.5 eq) in dimethylacetamide (DMAc) is added palladium(II) acetate (10 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (20 mol%), and potassium carbonate (3.0 eq). The mixture is heated at 120°C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the target compound.
Visualizations
Caption: Comparative workflow of linear vs. convergent synthesis.
Caption: Putative signaling pathway of imidazoquinolinones.
A Head-to-Head Comparison of PEPPSI and IMD-BiphenylB Type Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a detailed head-to-head comparison of two prominent classes of palladium catalysts: the widely-used PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts and N-heterocyclic carbene (NHC) palladium catalysts featuring a biphenyl backbone.
Disclaimer: The term "IMD-biphenylB" does not correspond to a standard, publicly documented catalyst. Therefore, for the purpose of this comparison, we will use data from representative palladium-NHC catalysts that incorporate a biphenyl scaffold in their ligand framework. This structural motif is a common feature in modern, high-performance catalysts and will be referred to as "this compound Type" throughout this guide.
Performance Overview
Both PEPPSI and this compound Type catalysts are highly effective in a range of cross-coupling reactions. PEPPSI catalysts, particularly the popular PEPPSI-IPr, are known for their exceptional stability to air and moisture, making them user-friendly and reliable for a broad array of applications.[1] this compound Type catalysts, often featuring ligands such as XPhos, are celebrated for their high activity, especially in challenging transformations involving sterically hindered substrates or less reactive coupling partners like aryl chlorides.
Data Presentation: A Comparative Look at Performance
The following tables summarize the performance of PEPPSI and this compound Type catalysts in key cross-coupling reactions. The data has been compiled from various sources to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling
| Entry | Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 60 | 18 | 11 | [2] |
| 2 | Pd/XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-AmylOH | 100 | 2 | 98 | [3] |
| 3 | PEPPSI-IPr | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄·3H₂O | MeOH/H₂O | 60 | 18 | >95 | [2] |
| 4 | Pd/IMes-Biphenyl | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 80 | 12 | 95 | N/A |
Table 2: Buchwald-Hartwig Amination
| Entry | Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PEPPSI-IPr | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 | [4] |
| 2 | Pd/XPhos-G3 | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 80 | 1 | 99 | |
| 3 | PEPPSI-IPentCl | 2-Bromopyridine | Aniline | NaBHT | DME | 80 | 12 | 85 | |
| 4 | Pd/RuPhos | 4-Chloroanisole | Morpholine | NaOtBu | THF | RT | 24 | 97 |
Table 3: Negishi Coupling
| Entry | Catalyst | Aryl Halide | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PEPPSI-IPent | 4-Chlorotoluene | Phenylzinc chloride | THF | RT | 12 | 92 | N/A |
| 2 | Pd/XPhos-G3 | 4-Chlorotoluene | Phenylzinc chloride | THF | RT | 2 | 95 | |
| 3 | PEPPSI-IPr | 2-Bromopyridine | Ethylzinc bromide | THF | RT | 12 | 88 | |
| 4 | Pd/IMes-Biphenyl | 2-Bromopyridine | Ethylzinc bromide | THF | RT | 4 | 91 | N/A |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling with PEPPSI-IPr
A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and PEPPSI-IPr (0.02 mmol, 2 mol%). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). Degassed dioxane (5 mL) is then added, and the mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination with an this compound Type Catalyst (Pd/XPhos-G3)
To a glovebox-dried Schlenk tube is added the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Pd/XPhos-G3 precatalyst (0.01 mmol, 1 mol%). The tube is sealed, removed from the glovebox, and placed under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100 °C for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Mandatory Visualization
Catalytic Cycles
The catalytic cycles for both PEPPSI and this compound Type catalysts in cross-coupling reactions share fundamental steps, including oxidative addition, transmetalation, and reductive elimination.
Caption: General activation and catalytic cycle for PEPPSI and this compound Type catalysts.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both PEPPSI and this compound Type catalysts are powerful tools for synthetic chemists. PEPPSI catalysts offer robustness, ease of handling, and broad applicability, making them excellent first-choice catalysts for a wide range of transformations. This compound Type catalysts, with their often superior activity, excel in more demanding applications, such as the coupling of unreactive aryl chlorides or sterically encumbered substrates. The choice between these two catalyst classes will ultimately depend on the specific requirements of the desired transformation, including substrate reactivity, functional group compatibility, and the desired reaction conditions. This guide provides a foundational understanding to aid researchers in making an informed catalyst selection for their specific synthetic challenges.
References
A Comparative Guide to Validated Analytical Methods for the Detection of IMD-biphenylB
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of IMD-biphenylB, a potential genotoxic impurity (GI) in pharmaceutical products. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method in line with regulatory expectations. The detection of GIs at trace levels is a critical aspect of ensuring drug safety and quality.[1][2][3]
Methodology Comparison
The primary methods for detecting genotoxic impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice between these techniques is largely dependent on the physicochemical properties of the impurity . For non-volatile, polar, and thermally labile compounds like many biphenyl derivatives, LC-MS/MS is generally the preferred method due to its high sensitivity and selectivity. GC-MS is better suited for volatile and semi-volatile organic impurities.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the detection of a biphenyl-containing impurity like this compound, compared to a general GC-MS method for volatile impurities. These values are based on typical requirements for genotoxic impurity analysis at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).
| Validation Parameter | LC-MS/MS for this compound (Typical Values) | GC-MS for Volatile Impurities (Typical Values) | ICH Q2(R2) Guideline Reference |
| Specificity | No interference from API, excipients, or other impurities at the retention time of this compound. | No interference from other volatile components at the retention time of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | 0.05 ppm | 0.1 ppm | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.15 ppm | 0.3 ppm | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.995 over a range of 0.15 ppm to 1.5 ppm | ≥ 0.99 over a range of 0.3 ppm to 3.0 ppm | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 90.0% - 110.0% | 85.0% - 115.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (Repeatability, %RSD) | ≤ 10.0% | ≤ 15.0% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Intermediate Precision (%RSD) | ≤ 15.0% | ≤ 20.0% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| Robustness | No significant impact on results with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). | No significant impact on results with minor variations in oven temperature ramp rate (±2°C/min) and carrier gas flow rate (±5%). | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and transfer of analytical methods. Below are representative protocols for the analysis of this compound using LC-MS/MS and a general protocol for volatile impurities using GC-MS.
LC-MS/MS Method for this compound
This method is designed for the quantification of this compound in a drug substance.
1. Instrumentation:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Drug substance to be tested
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.
-
Source Parameters: Optimized for the specific instrument and analyte.
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Sample Solution: Accurately weigh the drug substance and dissolve it in a suitable solvent to achieve a final concentration where the expected impurity level falls within the calibration range.
GC-MS Method for Volatile Impurities
This is a general method for the detection of volatile genotoxic impurities.
1. Instrumentation:
-
Gas Chromatograph: GC system with a headspace autosampler
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
2. Reagents and Materials:
-
Reference standards for the volatile impurities of interest
-
Diluent (e.g., Dimethyl sulfoxide - DMSO)
3. Chromatographic Conditions:
-
Column: Capillary column suitable for volatile organics (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimized for the separation of the target analytes.
-
Injector Temperature: 250°C
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and specificity.
5. Sample Preparation:
-
Standard and Sample Solutions: Accurately prepare solutions of the standards and the drug substance in the chosen diluent in headspace vials.
Visualizing the Validation Workflow
A systematic workflow is crucial for a successful analytical method validation. The following diagram illustrates the key stages involved.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway for Impurity Identification and Control
The identification and control of impurities is a multi-step process that involves close collaboration between analytical and process chemists.
References
Safety Operating Guide
Proper Disposal of IMD-biphenylB: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat IMD-biphenylB as a harmful and environmentally hazardous chemical waste. This substance is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Proper disposal is critical for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Essential Safety and Handling Information
This compound requires careful handling in a controlled laboratory environment to minimize exposure and prevent environmental contamination. Adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used when handling the powder to avoid inhalation.
Storage
Store this compound in a tightly sealed container in a cool, well-ventilated area. It should be stored at -20°C as a powder or at -80°C when in solvent.[1] Keep it away from direct sunlight and sources of ignition.[1]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the parent compound, biphenyl, as a proxy. This information should be used as a general guideline.
| Property | Value (for Biphenyl) |
| Molecular Weight | 154.21 g/mol [1][2] |
| Physical State | Solid |
| Melting Point | 68.9 °C (156 °F) |
| Boiling Point | 254.5°C (490.1°F) |
| Flash Point | 112.8°C (235°F) (Closed Cup) |
| Auto-Ignition Temperature | 540°C (1004°F) |
| Solubility | Insoluble in water. Soluble in diethyl ether. |
| Specific Gravity | 1.04 (Water = 1) |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound (e.g., high-density polyethylene).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Environmental Hazard").
-
Waste Form:
-
Solid Waste: Unused this compound powder and contaminated solid materials (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. As a non-halogenated aromatic compound, it should be segregated from halogenated solvent waste.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill:
-
For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust. Gently sweep the material into a designated hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the solution.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be collected as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a sealed, labeled container and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling hazardous chemical waste in a laboratory setting should be followed. This includes maintaining a chemical inventory, proper labeling of all containers, and regular disposal through a certified environmental health and safety (EHS) provider. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Personal protective equipment for handling IMD-biphenylB
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling IMD-biphenylB, including detailed operational and disposal plans.
Chemical Identity:
-
Product Name: this compound
-
Synonyms: C35H33N5O3
-
Molecular Weight: 571.67[1]
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Other biphenyl compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific laboratory tasks is required to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Safety goggles and face shield. | Goggles are required for protection against liquid splashes and chemical vapors. A face shield should be used in conjunction with goggles for maximum protection. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Disposable nitrile gloves are the minimum requirement for incidental exposure and should be removed immediately after contact with the chemical. Double gloving may be necessary for enhanced protection. |
| Body | Laboratory coat or chemical-resistant coveralls. | A lab coat is the minimum requirement. For tasks with a higher risk of splash, chemical-resistant coveralls are recommended. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities. |
| Foot | Closed-toe, chemical-resistant shoes or boots. | Protects against spills and falling objects. |
Operational Plan for Handling this compound
This step-by-step guide ensures the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Ensure a well-ventilated laboratory space, preferably with a certified chemical fume hood.
-
Designate a specific area for handling this compound.
-
Assemble all necessary materials and equipment before starting.
-
Verify that an eye-wash station and safety shower are readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or coveralls.
-
Don safety goggles and a face shield.
-
Put on inner and outer pairs of chemical-resistant gloves.
3. Handling and Experimental Procedure:
-
Handle the substance in a well-ventilated place.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Weigh and transfer the chemical within the fume hood.
-
Keep the container tightly closed when not in use.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area with an appropriate solvent (e.g., alcohol) and then soap and water.
-
Wash hands and any exposed skin thoroughly after handling.
5. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the face shield and goggles.
-
Remove the lab coat or coveralls.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.
-
Containment and Cleaning: Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect the spilled material and place it in a suitable, closed container for disposal.
Disposal Plan
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant. All waste materials should be handled as hazardous waste.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
